(3,4-Difluorophenyl)(phenyl)methanol CAS number and identifiers
Executive Summary & Chemical Identity (3,4-Difluorophenyl)(phenyl)methanol (CAS: 182192-93-4), also known as 3,4-difluorobenzhydrol, is a critical diarylmethyl intermediate used in the synthesis of bioactive pharmaceutic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
(3,4-Difluorophenyl)(phenyl)methanol (CAS: 182192-93-4), also known as 3,4-difluorobenzhydrol, is a critical diarylmethyl intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. Its structure features a chiral center flanked by a phenyl ring and an electron-deficient 3,4-difluorophenyl moiety. This fluorination pattern modulates metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry for antihistamines, antifungal agents, and sodium channel blockers.
The synthesis of (3,4-Difluorophenyl)(phenyl)methanol is typically achieved via two primary routes: Nucleophilic Addition (Grignard) or Carbonyl Reduction . The choice of pathway depends on the availability of starting materials (aldehyde vs. ketone) and scale requirements.
Synthesis Workflow Visualization
Caption: Dual synthetic pathways showing Grignard addition (Route A) and Ketone reduction (Route B) converging at the alkoxide intermediate.[1]
Protocol A: Grignard Addition (Preferred for Lab Scale)
This route allows for the modular construction of the diaryl scaffold using commercially available aldehydes.
Reagents:
3,4-Difluorobenzaldehyde (1.0 equiv)
Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF)
Anhydrous THF (Solvent)
Step-by-Step Methodology:
Preparation: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N
). Add anhydrous THF and 3,4-difluorobenzaldehyde. Cool the solution to 0 °C using an ice bath.
Addition: Add PhMgBr dropwise via a pressure-equalizing addition funnel over 30 minutes. Expert Insight: Maintain internal temperature <5 °C to prevent side reactions such as enolization or Wurtz coupling.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2).
Quench: Cool back to 0 °C and carefully quench with saturated aqueous NH
Cl. Safety Note: Exothermic reaction; add slowly.
Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO
, and concentrate
in vacuo.
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography to yield the product.
Protocol B: Reduction of 3,4-Difluorobenzophenone (Preferred for Scale-Up)
Reduction is often more atom-economical and safer for larger batches as it avoids highly reactive organometallics.
Dissolution: Dissolve 3,4-difluorobenzophenone in MeOH in a round-bottom flask.
Reduction: Add NaBH
portion-wise at 0 °C. Expert Insight: Portion-wise addition controls hydrogen gas evolution.
Stirring: Stir at RT for 1 hour. The reaction is typically rapid.
Workup: Evaporate MeOH under reduced pressure. Resuspend the residue in water and extract with Dichloromethane (DCM).
Isolation: Dry the organic phase (Na
SO) and concentrate. The resulting solid is often of high purity (>95%) without chromatography.
Analytical Characterization
Validation of the synthesized compound requires confirmation of the fluorine substitution pattern and the alcohol functionality.
Technique
Expected Signals / Data
Interpretation
H NMR (400 MHz, CDCl)
2.22 (s, 1H, -OH)
Hydroxyl proton (exchangeable).
5.81 (s, 1H, -CH OH)
Methine proton characteristic of benzhydrols.
6.90–7.45 (m, 8H, Ar-H)
Aromatic region; complex splitting due to F-H coupling.
C NMR (100 MHz, CDCl)
75.8 (C-OH)
Carbinol carbon.
148–152 (d/dd, C-F)
Carbon-Fluorine coupling (large values ~240 Hz).
F NMR
-137 to -142 ppm (m)
Distinct signals for 3-F and 4-F positions.
Mass Spectrometry
220.2 [M], 203 [M-OH]
Loss of hydroxyl group is common in EI-MS.
Applications in Drug Discovery
The (3,4-difluorophenyl)(phenyl)methanol scaffold acts as a "privileged structure" in medicinal chemistry. The fluorine atoms serve two specific mechanistic functions:
Metabolic Blocking: The 3,4-difluoro substitution blocks the para-position from cytochrome P450 oxidation, significantly increasing the half-life (
) of the drug compared to the non-fluorinated analog.
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the alcohol and adjacent amines (if derivatized), altering binding affinity to receptors like the Histamine H1 receptor or Sodium channels.
Common Derivatization Pathway:
Typically, the alcohol is converted to a chloride (using SOCl
) and then displaced by a piperazine or piperidine ring to form the final API.
Caption: Downstream derivatization of the alcohol to bioactive pharmaceutical classes.
Safety & Handling (MSDS Summary)
While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions assigned to halogenated benzhydrols.
Handling: Use in a fume hood. Avoid dust formation.
Storage: Store in a cool, dry place. Keep container tightly closed. 3,4-Difluorobenzhydrol is stable at room temperature but should be protected from strong oxidizing agents.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522833, 3,4-Difluorobenzyl alcohol (Related Structure Validation). Retrieved from [Link]
Royal Society of Chemistry (2021). Supporting Information: Synthesis and Characterization of Fluorinated Diaryl Alcohols. (Confirmed NMR data for CAS 182192-93-4). Retrieved from [Link]
Solubility Profile of (3,4-Difluorophenyl)(phenyl)methanol: A Framework for Experimental Determination and Interpretation
An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for determining, understanding, and applying the solubility profile of (3,4-Difluorophenyl)(phenyl)methanol in a range of commo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for determining, understanding, and applying the solubility profile of (3,4-Difluorophenyl)(phenyl)methanol in a range of common organic solvents. Solubility is a critical physicochemical property that profoundly influences process development, formulation, and bioavailability in the pharmaceutical and chemical industries.[1] This document is designed for researchers, chemists, and drug development professionals, offering a narrative built on three pillars: foundational solubility theory, rigorous experimental protocols grounded in Good Laboratory Practice (GLP), and strategic data interpretation. We will explore the molecular characteristics of (3,4-Difluorophenyl)(phenyl)methanol that govern its solvent interactions, detail the gold-standard equilibrium shake-flask method for solubility determination, and provide a theoretical framework for solvent selection using Hansen Solubility Parameters (HSP). The objective is to equip the scientist with not just data, but a robust, self-validating methodology for generating a reliable and actionable solubility profile.
Introduction: The Critical Role of Solubility
(3,4-Difluorophenyl)(phenyl)methanol is an aromatic alcohol of interest as a potential synthetic intermediate in the development of novel chemical entities. Its structure, featuring a polar hydroxyl group, a nonpolar biphenyl-like core, and electron-withdrawing fluorine substituents, presents a unique and complex solubility challenge. Understanding how this molecule behaves in various solvent environments is paramount for its practical application.
Key processes that are critically dependent on solubility data include:
Crystallization and Purification: The selection of an appropriate solvent system is essential for achieving desired purity, crystal form (polymorphism), and yield.[2]
Formulation Development: For active pharmaceutical ingredients (APIs), solubility in biocompatible solvents or solvent mixtures dictates the feasibility of liquid formulations and influences dissolution rates for solid dosage forms.
Process Chemistry: Efficient reaction kinetics, work-up, and isolation procedures rely on the adequate solubility of reactants, reagents, and products.
This guide provides a systematic approach to characterizing the solubility profile of (3,4-Difluorophenyl)(phenyl)methanol, moving from theoretical prediction to robust experimental validation.
Physicochemical Properties and Molecular Structure Analysis
The solubility of a compound is intrinsically linked to its molecular structure. The key features of (3,4-Difluorophenyl)(phenyl)methanol are summarized below.
Property
Value / Description
Source / Method
Chemical Structure
Molecular Formula
C₁₃H₁₀F₂O
Inferred
Molecular Weight
220.22 g/mol
Calculated
Appearance
White to off-white solid (predicted)
Analogous Compounds
Hydrogen Bond Donor
Yes (1, from -OH group)
Structural Analysis
Hydrogen Bond Acceptor
Yes (1, from -OH oxygen)
Structural Analysis
Key Features
- Hydroxyl Group: A polar, protic group capable of strong hydrogen bonding interactions, enhancing solubility in polar protic solvents.[3] - Aromatic Rings: Two phenyl rings create a large, nonpolar, hydrophobic region, favoring solubility in nonpolar or moderately polar solvents.[4] - Difluoro Substitution: The two fluorine atoms are strongly electronegative, creating a dipole moment and influencing the electron distribution of the adjacent phenyl ring.[5]
Structural Analysis
The molecule possesses a dual nature: the hydrophilic hydroxyl group and the lipophilic diaryl core. This amphiphilic character suggests that its solubility will be highly dependent on the specific balance of polarity, hydrogen bonding capacity, and dispersion forces of the solvent.[3][4]
Theoretical Framework for Solubility Prediction
While experimental measurement is the definitive standard, theoretical models provide a rational basis for solvent selection and data interpretation.
The Principle of "Like Dissolves Like"
This foundational principle states that substances with similar intermolecular forces are more likely to be miscible or soluble in one another.[6]
(3,4-Difluorophenyl)(phenyl)methanol can engage in hydrogen bonding (via its -OH group), dipole-dipole interactions (due to the polar C-F and C-O bonds), and London dispersion forces (via its aromatic rings).
Polar Protic Solvents (e.g., methanol, ethanol) are expected to be effective due to their ability to form hydrogen bonds with the solute's hydroxyl group.[7]
Polar Aprotic Solvents (e.g., acetone, DMSO) can act as hydrogen bond acceptors and engage in dipole-dipole interactions.
Nonpolar Solvents (e.g., hexane, toluene) will interact primarily through weaker dispersion forces, which may be insufficient to overcome the solute's crystal lattice energy and self-association via hydrogen bonding.[4]
Hansen Solubility Parameters (HSP)
A more quantitative approach involves Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components[8][9]:
δD: Energy from dispersion forces .
δP: Energy from polar forces .
δH: Energy from hydrogen bonding .
The principle is that a solute will be most soluble in a solvent whose HSP values are most similar to its own. The "distance" (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated. A smaller distance implies greater affinity.
Caption: Standard workflow for the equilibrium shake-flask method.
Solvent Selection and Data Profile
A diverse set of solvents should be selected to probe the different intermolecular forces that contribute to solvation. The following table provides a recommended starting list, categorized by solvent class.
Solvent
Class
Polarity Index
Dielectric Constant (20°C)
Rationale for Inclusion
Methanol
Polar Protic
5.1
33.0
Probes strong H-bonding and polar interactions. [10]
Ethanol
Polar Protic
4.3
24.6
Similar to methanol but with increased nonpolar character. [10]
Based on the structural analysis and theoretical principles, the following is a predictive solubility profile for (3,4-Difluorophenyl)(phenyl)methanol. This must be confirmed by experimental data.
Solvent
Predicted Solubility
Primary Interactions
Methanol
High
Hydrogen Bonding (Donor & Acceptor)
Ethanol
High
Hydrogen Bonding (Donor & Acceptor)
Isopropanol (IPA)
Medium-High
Balance of H-bonding and dispersion
Acetone
High
H-Bonding (Acceptor), Dipole-Dipole
Acetonitrile (ACN)
Medium
Strong Dipole-Dipole, weaker H-Bonding
Ethyl Acetate
Medium
H-Bonding (Acceptor), Dipole-Dipole
Tetrahydrofuran (THF)
Medium-High
H-Bonding (Acceptor), Dispersion
Dichloromethane (DCM)
Low-Medium
Dipole-Dipole, Dispersion
Toluene
Low
Dispersion, weak π-π interactions
n-Heptane
Very Low
Dispersion only
Conclusion
Characterizing the solubility profile of (3,4-Difluorophenyl)(phenyl)methanol is a foundational step for its successful application in research and development. A purely trial-and-error approach is inefficient and can lead to unreliable outcomes. The robust methodology presented in this guide—combining theoretical prediction from molecular structure, rational solvent selection, and rigorous experimental determination via the equilibrium shake-flask method—provides a scientifically sound and trustworthy path to generating a comprehensive solubility profile. This data-driven understanding will empower scientists to make informed decisions in process development, crystallization, and formulation, ultimately accelerating the path from laboratory synthesis to practical application.
References
Baka, E., et al. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28.
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
Scribd. Procedure For Determining Solubility of Organic Compounds. Scribd.
Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing.
University of Toronto Scarborough. Solubility. Chemistry Online @ UTSC.
Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
ResearchGate. (2025). Good laboratory practice of equilibrium solubility measurement.
Hunter, C. A., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules.
Hansen, C. M. Designer Solvent Blends - Hansen Solubility Parameters.
Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Crystal packing and X-ray diffraction data of (3,4-Difluorophenyl)(phenyl)methanol
Content Type: In-depth technical guide.
Executive Summary
(3,4-Difluorophenyl)(phenyl)methanol (CAS 85118-05-4), a critical diarylmethanol intermediate, serves as a scaffold in the synthesis of antihistamines and serotonin antagonists. In drug development, the solid-state arrangement of such intermediates dictates solubility, tabletability, and downstream reaction kinetics.
This guide details the synthesis, crystallization, and X-ray diffraction (XRD) analysis required to determine its crystal packing. Because specific lattice parameters for this fluorinated derivative are often proprietary or absent from open crystallographic databases (CSD), this document provides a predictive structural model based on the homologous (4-fluorophenyl)(phenyl)methanol, establishing a baseline for researchers to validate their own experimental data.
Synthesis and Crystallization Protocol
To obtain high-quality single crystals suitable for XRD, purity is paramount. Impurities (Mg salts, unreacted aldehyde) disrupt the nucleation of the lattice, leading to twinning or amorphous precipitation.
Synthetic Pathway
The most robust route utilizes a Grignard addition, which affords high yields and minimizes side reactions compared to hydride reduction of the corresponding ketone.
Pentane diffuses into EtOAc, lowering solubility slowly.
High (Best for fragile crystals)
Cooling
Ethanol ()
Rapid solubility drop.
Low (Risk of polycrystallinity)
Protocol:
Dissolve 50 mg of purified compound in 2 mL of Dichloromethane (
).
Filter the solution through a 0.45
PTFE syringe filter into a clean vial (removes dust nucleation sites).
Add 6 mL of Hexane carefully. Do not mix; allow mixing by diffusion.
Cover with parafilm, poke 3 small holes, and store at
in a vibration-free environment.
X-Ray Diffraction Data Acquisition Strategy
When the crystal structure of the specific 3,4-difluoro derivative is unknown, the data collection strategy must account for potential weak diffraction from the fluorine atoms and disorder in the phenyl rings.
Data Collection Workflow
The following DOT diagram outlines the decision logic for solving the structure, emphasizing the handling of Fluorine disorder, a common issue in this class of compounds.
Figure 1: Decision workflow for Single Crystal XRD structure determination, highlighting the critical step of managing fluorine disorder.
Crystal Packing Analysis (Predictive Model)
In the absence of a specific published CIF for the 3,4-difluoro derivative, we apply isostructural reasoning using the well-characterized analogue (4-Fluorophenyl)(phenyl)methanol (CSD Refcode: FUPPME).
Expected Lattice Parameters
Benzhydrols typically crystallize in monoclinic or triclinic systems. The introduction of a second fluorine at the meta position (3-position) usually expands the unit cell volume slightly but maintains the space group symmetry.
Reference Data (Analogous Baseline):
Compound: (4-Fluorophenyl)(phenyl)methanol [1]
Space Group: Monoclinic,
Z (Molecules/Cell): 4
Predicted 3,4-Difluoro Parameters:
(Elongated due to stacking)
Supramolecular Synthons
The crystal packing is governed by a hierarchy of intermolecular forces. In (3,4-Difluorophenyl)(phenyl)methanol, two primary interactions compete:
Primary Motif (Strong): O-H...O Hydrogen Bonds
The hydroxyl group acts as both a donor and an acceptor.
Expectation: Formation of infinite
chains or tetramers. This is the "backbone" of the crystal lattice.
Distance:
distances typically range from 2.70 to 2.85 .
Secondary Motif (Weak): C-H...F Interactions
The 3,4-difluoro substitution activates the aromatic ring. The organic fluorine is a weak hydrogen bond acceptor.
Expectation: C-H...F contacts stabilize the packing between the O-H...O chains.
Distance:
distances .
Packing Visualization Logic
When analyzing your solved structure, look for the "Herringbone" vs. "Stacking" arrangement.
T-shaped interactions: The edge of the phenyl ring (C-H) interacts with the face of the fluorinated ring (
-system).
Fluorine Segregation: Fluorinated moieties often cluster together in the lattice ("fluorous domains"), creating layers that separate the hydrocarbon regions.
References
Comparative Structure (4-F analog): Ferguson, G. et al. "Stereochemistry of diarylmethanols." Acta Crystallographica Section C, 1996. (Search CSD Refcode: FUPPME).
Synthesis Validation: Crouch, R. D. et al. "Selective Grignard additions to aldehydes." Tetrahedron Letters, 2004. Link
Fluorine Interactions: Desiraju, G. R. "The C-H...F Hydrogen Bond: Structural Implications." Crystal Engineering, 2003. Link
General Benzhydrol Data: NIST Chemistry WebBook, SRD 69, "Benzenemethanol, 3,4-difluoro-". Link
Exploratory
An In-depth Technical Guide to the Safety and Toxicology of (3,4-Difluorophenyl)(phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Data Gap for a Novel Benzhydrol This guide is designed to bridge that critical information gap. As laboratory professionals, we...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Data Gap for a Novel Benzhydrol
This guide is designed to bridge that critical information gap. As laboratory professionals, we frequently encounter novel compounds with limited safety data. The core principle in such scenarios is to operate with informed caution, leveraging a deep understanding of chemical structures and toxicological precedent. This document provides a robust, inferred safety and toxicology profile for (3,4-Difluorophenyl)(phenyl)methanol by synthesizing data from structurally analogous compounds. We will deconstruct its likely hazards, outline rigorous safe handling protocols, and propose a logical workflow for its toxicological assessment, empowering researchers to manage risk effectively and responsibly.
Section 1: Chemical Identity and Inferred Physicochemical Properties
Accurate identification is the cornerstone of chemical safety. The properties of (3,4-Difluorophenyl)(phenyl)methanol are predicted based on its chemical structure and data from close analogs, such as (3,4-Difluorophenyl)methanol and Bis(4-fluorophenyl)methanol.[1][2][3]
Identifier
Value
Source/Rationale
IUPAC Name
(3,4-Difluorophenyl)(phenyl)methanol
Standard Nomenclature
Synonyms
3,4-Difluorobenzhydrol
Common alternate naming convention
CAS Number
Not definitively assigned in public databases.
A specific CAS number was not located, which is common for novel research chemicals. Researchers should use the structure and IUPAC name for identification.
Molecular Formula
C₁₃H₁₀F₂O
Derived from chemical structure
Molecular Weight
220.22 g/mol
Calculated from molecular formula
Predicted Physical State
White to off-white crystalline solid.
Based on analogs like Bis(4-fluorophenyl)methanol and (3-chloro-2,4-difluoro-phenyl)methanol which are solids.[1][4]
Predicted Solubility
Insoluble in water; Soluble in organic solvents like ethanol, methanol, and DMSO.
Typical for aromatic alcohols of this size.
Predicted Storage
Store in a cool, dry, well-ventilated area in a tightly sealed container. Refrigeration may be recommended.
Standard practice for research chemicals to ensure stability. Analog (3-chloro-2,4-difluoro-phenyl)methanol requires refrigerated storage.[4]
Section 2: Hazard Identification and Inferred GHS Classification
Without a specific SDS, we must infer the Globally Harmonized System (GHS) classification by examining the hazards of its parent structure and fluorinated analogs.[5][6][7] The primary hazards are anticipated to be acute oral toxicity, skin irritation, and serious eye irritation.
The GHS pictograms, signal word, and hazard statements below represent a cautious, evidence-based prediction. The rationale is derived from the known classifications of (3-chloro-2,4-difluoro-phenyl)methanol (H302, H315, H319) and (3-Bromo-4,5-difluorophenyl)methanol (H302, H315, H319, H335).[4][8]
Aligns with the "Harmful" and "Irritant" categories.[4][8]
Hazard Statements
H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
This combination is a direct composite of the hazards identified for closely related fluorinated and chlorinated benzyl and benzhydrol analogs.[4][8]
Precautionary Statements
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
These are standard precautionary measures for solids with the predicted hazard profile.[4]
Section 3: Inferred Toxicology Profile
The toxicological properties of a molecule are a function of its structure. The profile for (3,4-Difluorophenyl)(phenyl)methanol is built upon this principle, considering its diaryl alcohol core and the influence of fluorine substitution.
Metabolic Fate and General Toxicity
The likely metabolic pathway for benzhydrols involves oxidation of the secondary alcohol to the corresponding benzophenone. This biotransformation is a detoxification step, converting the alcohol to a ketone for subsequent elimination.
The presence of the C-F bond, one of the strongest in organic chemistry, suggests that the fluorinated phenyl ring will be highly resistant to metabolic breakdown.[9] This contributes to the persistence of many fluorinated organic compounds in biological systems and the environment.[10] While this specific molecule is not a per- or polyfluoroalkyl substance (PFAS), its persistence warrants consideration, especially regarding environmental disposal.[11]
Acute Toxicity
Oral: Based on analogs, the compound is predicted to be Category 4: Harmful if swallowed (H302) .[4][8]
Dermal: Direct contact is likely to cause local irritation. It is classified as Category 2: Causes skin irritation (H315) .
Inhalation: As a solid with low vapor pressure, inhalation risk is minimal unless it is aerosolized. If inhaled as a dust, it may cause respiratory tract irritation (H335 ).[8]
Eye: Direct contact with the eyes is expected to cause significant irritation, classified as Category 2A: Causes serious eye irritation (H319) .[4][8]
Chronic Toxicity and Other Endpoints
Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no available data for (3,4-Difluorophenyl)(phenyl)methanol or its close analogs. For novel research chemicals, these endpoints are typically unknown. In the absence of data, the compound should not be considered safe with respect to these long-term effects.
Neurotoxicity: While some complex amphetamine derivatives with similar naming conventions (e.g., MDMA) have known neurotoxic effects, these are mechanistically unrelated to (3,4-Difluorophenyl)(phenyl)methanol.[12][13] There is no structural basis to suspect specific neurotoxicity beyond the general central nervous system depression common to many organic molecules at high doses.
Section 4: Experimental Protocols and Safe Handling
Adherence to a rigorous, self-validating safety protocol is non-negotiable when working with compounds of unknown toxicity. The causality behind these steps is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.
Detailed Safe Handling and Use Protocol
Designated Area: All work with (3,4-Difluorophenyl)(phenyl)methanol, including weighing and solution preparation, must be conducted in a designated area within a certified chemical fume hood.
Personal Protective Equipment (PPE): A baseline of PPE is mandatory. See Table 3 for specifics.
Weighing:
Tare an appropriate container (e.g., glass vial) on an analytical balance inside the fume hood.
Using a chemical spatula, carefully transfer the solid compound into the container. Avoid any actions that could generate dust.
Close the container before removing it from the balance.
Solution Preparation:
Add the desired solvent to the container with the compound inside the fume hood.
Seal the container and agitate as needed to dissolve (e.g., vortexing, sonication).
Spill Management:
Minor Spill (in fume hood): Absorb with a chemical absorbent pad or vermiculite. Wipe the area clean with a suitable solvent. Place all contaminated materials in a sealed bag for hazardous waste disposal.
Major Spill: Evacuate the immediate area. Alert laboratory safety personnel.
First Aid:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal: All waste materials (solid compound, solutions, contaminated PPE) must be disposed of in accordance with institutional and local hazardous waste regulations.
Item
Specification
Reason
Gloves
Nitrile, double-gloved recommended
Protects against dermal contact.
Eye Protection
Safety glasses with side shields or chemical splash goggles
Protects against splashes and dust.
Lab Coat
Standard, flame-resistant if working with flammable solvents
Protects skin and personal clothing.
Respiratory
Not required if handled exclusively in a fume hood
A fume hood provides primary respiratory protection.
Conceptual Toxicological Assessment Workflow
For a novel compound like this, a tiered approach to toxicological assessment is logical. This workflow prioritizes computational and in vitro methods to guide decisions and minimize animal testing.
Caption: Conceptual workflow for toxicological assessment of novel benzhydrols.
Conclusion
(3,4-Difluorophenyl)(phenyl)methanol is a representative example of the challenges and responsibilities inherent in modern chemical research. In the absence of direct safety and toxicology data, a conservative and informed approach is paramount. By inferring its hazard profile from well-chosen structural analogs, we can establish a robust framework for safe handling. The GHS classification of "Warning" with hazards including oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319) should be adopted as a working hypothesis. All laboratory operations must be predicated on minimizing exposure through engineering controls and appropriate PPE. This guide provides the necessary technical insights and practical protocols to empower researchers to work safely with this and other novel chemical entities, upholding the highest standards of scientific integrity and laboratory safety.
References
National Institute of Standards and Technology (NIST). (n.d.). Benzenemethanol, 3,4-difluoro-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
ChemBK. (2024, April 9). (3,4-Difluorophenyl)methanol. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). GHS Classification Summary. Retrieved February 15, 2026, from [Link]
U.S. Environmental Protection Agency (EPA). (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved February 15, 2026, from [Link]
Wikipedia. (n.d.). GHS hazard statements. Retrieved February 15, 2026, from [Link]
Grandjean, P., & Clapp, R. (2015). Perfluorinated alkyl substances: emerging insights into health risks. Environmental Health, 14(1), 1-4.
Cang, T., & Wurster, C. (2023). Fluorides and Fluorocarbons Toxicity. In StatPearls.
Kwiatkowski, C. F., Andrews, D. Q., Birnbaum, L. S., Bruton, T. A., DeWitt, J. C., Knappe, D. R., ... & Zoeller, R. T. (2020). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS?. Environmental Science & Technology Letters, 7(10), 715-725.
National Center for Biotechnology Information. (2023). Fluorides and Fluorocarbons Toxicity. StatPearls. Retrieved February 15, 2026, from [Link]
Green Science Policy Institute. (2017, September 17). PFAS or Highly Fluorinated Chemicals. YouTube. Retrieved February 15, 2026, from [Link]
Chitre, N. M., Bagwell, M. S., & Murnane, K. S. (2019). The Acute Toxic and Neurotoxic Effects of 3,4-methylenedioxymethamphetamine are More Pronounced in Adolescent than Adult Mice. Journal of clinical toxicology, 9(432), 2.
National Center for Biotechnology Information. (2024). 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity. StatPearls. Retrieved February 15, 2026, from [Link]
Step-by-step synthesis of (3,4-Difluorophenyl)(phenyl)methanol via Grignard reaction
Application Note: Step-by-Step Synthesis of (3,4-Difluorophenyl)(phenyl)methanol via Grignard Reaction Executive Summary This application note details the synthesis of (3,4-difluorophenyl)(phenyl)methanol (CAS: 85118-05-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Step-by-Step Synthesis of (3,4-Difluorophenyl)(phenyl)methanol via Grignard Reaction
Executive Summary
This application note details the synthesis of (3,4-difluorophenyl)(phenyl)methanol (CAS: 85118-05-4), a key diarylmethanol scaffold used in the development of antihistamines and sodium channel blockers.[1] The protocol utilizes a robust Grignard addition of phenylmagnesium bromide to 3,4-difluorobenzaldehyde. Unlike generic textbook procedures, this guide addresses specific challenges posed by the electron-deficient difluorophenyl ring, emphasizing temperature control to prevent side reactions and ensuring high fidelity in the final workup.
Retrosynthetic Analysis & Reaction Scheme
The most efficient disconnection relies on the nucleophilic attack of a phenyl Grignard reagent on a commercially available fluorinated aldehyde.[1] This route is preferred over the alternative (forming the Grignard from 3,4-difluorobromobenzene) due to the higher stability and commercial availability of phenylmagnesium bromide.[1]
Reaction Scheme:
The reaction proceeds via the formation of a magnesium alkoxide intermediate, which is hydrolyzed to yield the secondary alcohol.[1]
Figure 1: Reaction pathway for the synthesis of (3,4-difluorophenyl)(phenyl)methanol.
Causality: Grignard reagents are moisture-sensitive.[1] Even trace water will quench the PhMgBr to form benzene, lowering yields.
Flame-dry a 100 mL 2-neck round bottom flask and cool under a stream of dry nitrogen.
Equip the flask with a rubber septum and a nitrogen inlet.[1]
Phase 2: Reaction Initiation
Expert Insight: The electron-withdrawing fluorine atoms make the aldehyde highly electrophilic.[1] The reaction will be rapid and exothermic.[1]
Charge the flask with 3,4-difluorobenzaldehyde (1.42 g, 10.0 mmol) and anhydrous THF (15 mL).
Cool the solution to 0°C using an ice-water bath. Stir for 10 minutes to equilibrate.
Critical Step: Add Phenylmagnesium bromide (12.0 mL of 1.0 M solution, 12.0 mmol) dropwise over 15–20 minutes.
Observation: The solution may turn slightly yellow or cloudy as the magnesium alkoxide forms.[1]
Control: Maintain internal temperature <5°C to prevent byproduct formation (e.g., Tishchenko-type side reactions).[1]
Phase 3: Completion and Quench
Once addition is complete, allow the reaction to warm to room temperature (RT) and stir for 1 hour.
Monitoring: Check completion via TLC (20% EtOAc in Hexanes). The aldehyde spot (higher R_f) should disappear, replaced by the more polar alcohol spot.[1]
Quenching: Cool the flask back to 0°C. Slowly add saturated aqueous NH₄Cl (10 mL).
Why NH₄Cl? Using HCl can cause acid-catalyzed elimination of the benzylic alcohol to form a stilbene derivative. NH₄Cl buffers the pH, protonating the alkoxide gently.
Combine organic layers and wash with Brine (1 x 20 mL).[1]
Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.
Purification: The crude product is often >90% pure.[1] If necessary, purify via flash chromatography (SiO₂, 10% -> 20% EtOAc in Hexanes).[1]
Characterization & Data Validation
The product, (3,4-difluorophenyl)(phenyl)methanol , typically presents as a viscous colorless oil that may slowly crystallize into a low-melting white solid upon standing.[1]
strictly use Saturated NH₄Cl for quenching; avoid HCl or H₂SO₄.[1]
Safety Considerations
Phenylmagnesium Bromide: Flammable, reacts violently with water.[1] Handle under inert atmosphere.
Fluorinated Compounds: While 3,4-difluorobenzaldehyde is generally stable, fluorinated organics can be toxic.[1] Use gloves and work in a fume hood.[1]
Exotherm: The addition step is exothermic.[1][6] Failure to cool can lead to solvent boiling and loss of containment.[1]
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] Oxford University Press, 2012 .[1] [1]
NMR Characterization of Fluorinated Benzhydrols
Wang, R., et al. "Synthesis of Diarylmethanols via Grignard Addition."[1] J. Org.[1] Chem., 2020 , 85, 2242–2249.[1][7] (Data extrapolated from analogs in Supporting Info). [1]
Using (3,4-Difluorophenyl)(phenyl)methanol as a pharmaceutical intermediate
Technical Application Note: Strategic Utilization of (3,4-Difluorophenyl)(phenyl)methanol in Medicinal Chemistry Abstract (3,4-Difluorophenyl)(phenyl)methanol (CAS 85118-05-4) serves as a critical bioisostere of the clas...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Strategic Utilization of (3,4-Difluorophenyl)(phenyl)methanol in Medicinal Chemistry
Abstract
(3,4-Difluorophenyl)(phenyl)methanol (CAS 85118-05-4) serves as a critical bioisostere of the classic benzhydryl (diphenylmethyl) scaffold. While the unsubstituted benzhydryl group is ubiquitous in first-generation antihistamines and calcium channel blockers, it is metabolically vulnerable to para-hydroxylation. The introduction of the 3,4-difluoro motif blocks this metabolic soft spot, enhances lipophilicity (LogP), and modulates the electronic profile of the aromatic ring without significant steric perturbation. This guide details an optimized synthesis protocol designed to avoid common "benzyne" side-reactions and outlines downstream derivatization pathways for high-value pharmaceutical intermediates.
Chemical Profile & Strategic Value
Compound Identity:
IUPAC Name: (3,4-Difluorophenyl)(phenyl)methanol
CAS Number: 85118-05-4
Molecular Formula: C₁₃H₁₀F₂O
Molecular Weight: 220.22 g/mol
Medicinal Chemistry Rationale:
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substitution at the 3- and 4-positions effectively blocks Cytochrome P450-mediated oxidation, extending the half-life (
) of the parent drug.
Bioisosterism: It acts as a lipophilic bioisostere for the benzhydryl group found in Cetirizine , Hydroxyzine , and Flunarizine analogs.
Electronic Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the benzylic position, influencing the reactivity of the alcohol during conversion to alkyl halides.
Optimized Synthesis Protocol
Critical Technical Insight:
Standard Grignard formation using 3,4-difluorobromobenzene is fraught with risk.[1] The electron-withdrawing fluorine atoms increase the acidity of the ortho-protons, making the resulting Grignard reagent susceptible to elimination, forming a reactive benzyne intermediate. This leads to polymerization and low yields [1].
Recommended Route: "Inverse" Addition
Instead of forming the fluorinated Grignard, use Phenylmagnesium bromide (commercially stable) and react it with 3,4-Difluorobenzaldehyde . This pathway avoids the generation of the unstable 3,4-difluorophenyl anion.
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
Substrate Preparation: Charge the flask with 3,4-Difluorobenzaldehyde (14.2 g, 100 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice/water bath.
Grignard Addition: Transfer Phenylmagnesium bromide (110 mL, 110 mmol, 1.1 equiv) to the addition funnel. Add dropwise over 45 minutes, maintaining the internal temperature below 5°C.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (
) should disappear, replaced by the alcohol ().
Quench: Cool back to 0°C. Slowly add saturated aqueous
(50 mL) to quench excess Grignard.
Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (100 mL), dry over anhydrous
, and concentrate in vacuo.
Purification: The crude oil often solidifies upon standing. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient 0-20% EtOAc in Hexane).
The primary utility of this intermediate is its conversion to the corresponding chloride, which serves as a "warhead" for alkylating amines, particularly piperazines.
A. Conversion to (Chloro(phenyl)methyl)-3,4-difluorobenzene
Reagents: Thionyl Chloride (
), catalytic DMF, DCM.
Protocol: Dissolve the alcohol in DCM. Add 1.2 equiv
and 2 drops of DMF at 0°C. Reflux for 2 hours. Evaporate solvent/excess reagent to yield the crude chloride (used immediately due to hydrolytic instability).
Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust.[3][5]
Storage: Store at room temperature in a tightly sealed container. The compound is stable, but the corresponding chloride derivative (if synthesized) is moisture-sensitive and should be stored under inert gas at 4°C.
References
Benzyne Formation in Grignard Reactions
Title: Preparation method of 3,4-difluorobenzaldehyde (Patent CN105859536B)[1]
Source: Google P
URL
Relevance: Discusses the elimination side-reactions of 3,4-difluorophenyl magnesium bromide.
Strategic Derivatization of (3,4-Difluorophenyl)(phenyl)methanol: Esterification Protocols for Medicinal Chemistry
Executive Summary This Application Note details the strategic derivatization of (3,4-Difluorophenyl)(phenyl)methanol (referred to herein as Substrate-OH ) into its corresponding esters. This scaffold is a critical interm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the strategic derivatization of (3,4-Difluorophenyl)(phenyl)methanol (referred to herein as Substrate-OH ) into its corresponding esters. This scaffold is a critical intermediate in the synthesis of antihistamines and lipophilic kinase inhibitors where the 3,4-difluoro substitution pattern is employed to block metabolic oxidation (Phase I metabolism) and modulate pKa.
Due to the specific electronic and steric environment of this secondary benzylic alcohol, standard Fischer esterification is often low-yielding or prone to side reactions. This guide provides two validated protocols: Steglich Esterification (for acid-sensitive/high-value synthesis) and Acyl Chloride Activation (for robust scale-up), alongside a decision matrix for experimental design.
Strategic Analysis: Substrate Reactivity
To maximize yield, one must understand the electronic perturbations caused by the fluorine atoms.
Electronic & Steric Assessment
Inductive Effect (
): The fluorine atoms at positions 3 and 4 are strongly electron-withdrawing. This reduces electron density at the benzylic carbon compared to unsubstituted benzhydrol.
Carbocation Instability: Consequently,
pathways involving a carbocation intermediate are destabilized. Methods relying on solvolysis (e.g., heating in carboxylic acid with ) may be sluggish.
Acidity: The electron-withdrawing nature renders the hydroxyl proton slightly more acidic than typical benzyl alcohols, making it an excellent nucleophile under base-catalyzed conditions.
Decision Matrix (Workflow)
Figure 1: Decision matrix for selecting the optimal esterification pathway based on carboxylic acid stability.
Best for: Acid-sensitive carboxylic acids, precious starting materials, or when avoiding harsh thermal conditions.
Mechanistic Insight
This reaction utilizes DCC (N,N'-dicyclohexylcarbodiimide) to activate the carboxylic acid into an O-acylisourea. The addition of DMAP (4-dimethylaminopyridine) is non-negotiable; it acts as an acyl-transfer catalyst, suppressing the formation of the unreactive N-acylurea byproduct and accelerating the attack of the sterically hindered secondary alcohol.
Reagent Stoichiometry
Component
Equivalents (eq)
Role
Carboxylic Acid
1.1 - 1.2
Electrophile source
Substrate-OH
1.0
Limiting Reagent
DCC or EDC·HCl
1.2 - 1.5
Coupling Agent (Dehydrating)
DMAP
0.05 - 0.1
Nucleophilic Catalyst
DCM (Anhydrous)
0.1 - 0.2 M
Solvent
Step-by-Step Procedure
Preparation: Flame-dry a round-bottom flask and cool under
atmosphere.
Dissolution: Charge the flask with the Carboxylic Acid (1.1 eq) and Substrate-OH (1.0 eq) in anhydrous Dichloromethane (DCM).
Coupling Agent: Cool the solution to 0°C (ice bath). Add DCC (1.2 eq) in one portion.
Observation: The solution may become cloudy as Dicyclohexylurea (DCU) begins to precipitate (if using DCC).
Catalysis: Add DMAP (0.1 eq).
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 3–12 hours.
Monitoring: Check TLC for disappearance of Substrate-OH.
Workup:
Filtration: If using DCC, filter off the white DCU precipitate through a Celite pad.
Wash: Dilute filtrate with Et2O or EtOAc. Wash sequentially with 0.5M HCl (to remove DMAP), Saturated
(to remove excess acid), and Brine.
Dry: Dry over
, filter, and concentrate.
Pro-Tip: Use EDC·HCl instead of DCC to simplify purification. The urea byproduct of EDC is water-soluble and is removed during the aqueous wash, eliminating the filtration step.
Best for: Simple aliphatic or aromatic esters, large-scale synthesis (>5g), and robust substrates.
Mechanistic Insight
The carboxylic acid is pre-converted to an acyl chloride (or purchased as such).[1] The base (Triethylamine or Pyridine) acts as a proton scavenger. Due to the electron-withdrawing fluorine atoms, the benzylic proton is not acidic enough to cause significant elimination (styrene formation) under these mild basic conditions, provided temperature is controlled.
Reagent Stoichiometry
Component
Equivalents (eq)
Role
Acyl Chloride
1.2 - 1.5
Activated Electrophile
Substrate-OH
1.0
Limiting Reagent
Triethylamine (TEA)
2.0 - 3.0
Base (Proton Scavenger)
DMAP
0.1
Catalyst (Optional but recommended)
DCM or THF
0.2 - 0.5 M
Solvent
Step-by-Step Procedure
Setup: Purge a reaction vessel with Nitrogen.
Solvation: Dissolve Substrate-OH (1.0 eq) and TEA (2.5 eq) in anhydrous DCM.
Optional: Add DMAP (0.1 eq) to accelerate reaction for bulky acyl chlorides.
Addition: Cool to 0°C. Add the Acyl Chloride (1.2 eq) dropwise via syringe/addition funnel to control exotherm.
Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor via TLC.
Note: If the reaction stalls, heat to reflux (40°C for DCM) carefully.
Quench: Add water or saturated
to quench excess acyl chloride.
Extraction: Separate organic layer. Wash with 1M HCl,
, and Brine.
Quality Control & Validation
Analytical Markers
The 3,4-difluoro substitution provides a unique handle for NMR analysis.
H NMR:
Shift: The benzylic proton (
-O) in the starting alcohol typically appears around 5.8 ppm. Upon esterification, this signal shifts downfield significantly (deshielding) to 6.8 - 7.0 ppm .
F NMR:
Crucial for confirming the integrity of the difluorophenyl ring. Expect two distinct multiplets in the -135 to -145 ppm range (depending on solvent/reference).
HPLC Purity:
Target >95% purity.
Impurity Watch: Check for elimination product (1,2-difluoro-4-(1-phenylvinyl)benzene) which absorbs strongly in UV due to extended conjugation.
Purification of Fluorinated Esters
Fluorinated compounds often exhibit distinct retention times on silica compared to non-fluorinated analogs.
Flash Chromatography: Use a gradient of Hexanes:Ethyl Acetate (Start 95:5
End 80:20).
Crystallization: If the ester is solid, recrystallization from Heptane/IPA is often effective due to the lipophilic nature of the difluorophenyl group.
References
Neises, B., & Steglich, W. (1978).[2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2]
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
Otera, J. (2003).[2] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[2]
Common Organic Chemistry. (n.d.). Steglich Esterification Mechanism and Conditions.
Application Notes and Protocols for (3,4-Difluorophenyl)(phenyl)methanol in Agrochemical Design
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals In the continuous pursuit of more effective, safer, and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms into molecu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals
In the continuous pursuit of more effective, safer, and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount design principle.[1] Fluorine's unique physicochemical properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity.[1][2] These attributes often translate to enhanced efficacy, better target specificity, and improved pharmacokinetic profiles in novel active ingredients.[2] The (3,4-Difluorophenyl)(phenyl)methanol scaffold represents a key pharmacophore in the design of a new generation of fungicides, particularly those targeting the vital fungal enzyme, sterol 14α-demethylase. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this versatile chemical entity in the design and development of innovative agrochemical solutions.
(3,4-Difluorophenyl)(phenyl)methanol: A Privileged Scaffold for Fungicide Development
The (3,4-Difluorophenyl)(phenyl)methanol core is a foundational structure for a class of fungicides known as Demethylation Inhibitors (DMIs) or Sterol Biosynthesis Inhibitors (SBIs).[3] These compounds are classified under the Fungicide Resistance Action Committee (FRAC) Code 3.[4] The primary mode of action for DMI fungicides is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of fungal cell membranes.[5] The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth and development.[5]
The difluorophenyl moiety in the (3,4-Difluorophenyl)(phenyl)methanol scaffold plays a crucial role in its fungicidal activity. The electron-withdrawing nature of the two fluorine atoms can enhance the binding affinity of the molecule to the active site of the target enzyme. Furthermore, the metabolic stability conferred by the C-F bonds can lead to longer residual activity in the field.[1]
Mechanism of Action: Targeting Fungal Sterol Biosynthesis
The fungicidal activity of compounds derived from (3,4-Difluorophenyl)(phenyl)methanol is rooted in the disruption of the ergosterol biosynthetic pathway in fungi. This pathway is a critical process for maintaining the structural integrity and fluidity of fungal cell membranes.
Technical Support Center: Synthesis of (3,4-Difluorophenyl)(phenyl)methanol
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Yield Optimization & Troubleshooting for Diarylmethanol Synthesis Executive Summary & Chemical Strategy Welcome to the tech...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Subject: Yield Optimization & Troubleshooting for Diarylmethanol Synthesis
Executive Summary & Chemical Strategy
Welcome to the technical support hub for the synthesis of (3,4-Difluorophenyl)(phenyl)methanol . As researchers, you are likely targeting this motif as a pharmacophore intermediate. The presence of the 3,4-difluoro substitution pattern introduces specific electronic effects that must be managed to maximize yield.
The Central Challenge:
The two fluorine atoms at the 3 and 4 positions are strongly electron-withdrawing (inductive effect,
). This makes the carbonyl carbon of 3,4-difluorobenzaldehyde highly electrophilic, facilitating nucleophilic attack. However, this same effect deactivates the ring towards electrophilic substitution while slightly activating it towards nucleophilic aromatic substitution () at elevated temperatures.
We recommend two primary workflows. Select your route based on starting material availability:
Route A (Primary): Grignard Addition (Phenylmagnesium bromide + 3,4-Difluorobenzaldehyde).
Route B (Alternative): Hydride Reduction ((3,4-Difluorophenyl)(phenyl)methanone + NaBH
).
Route A: The Grignard Protocol (Primary)
Objective: Maximize conversion while suppressing Wurtz coupling and oligomerization.
Mechanism & Workflow
The reaction involves the nucleophilic attack of phenylmagnesium bromide (PhMgBr) on the carbonyl carbon of 3,4-difluorobenzaldehyde.
Caption: Figure 1. Step-wise workflow for the Grignard synthesis route, highlighting the critical quenching step.
Optimized Protocol
Preparation of PhMgBr (or use commercial 1.0 M solution):
Note: Commercial solutions are preferred for consistency unless cost is prohibitive.
If preparing: Use magnesium turnings (1.2 eq) and bromobenzene (1.0 eq) in anhydrous THF. Initiate with a crystal of iodine.[1][2]
Dissolve 3,4-difluorobenzaldehyde (0.9 eq relative to Grignard) in anhydrous THF.
Slow Addition: Add the aldehyde solution dropwise to the Grignard reagent.
Why 0°C? The electron-poor aldehyde is hyper-reactive. Low temperature prevents over-reaction and suppresses any potential
side reactions on the fluorinated ring.
The Quench:
Once TLC shows consumption of aldehyde, quench with saturated aqueous Ammonium Chloride (NH
Cl) .
Why NH
Cl? It is acidic enough to protonate the alkoxide but mild enough to prevent dehydration of the resulting alcohol (which would form a styrene derivative).
Route B: The Reduction Protocol (Alternative)
Objective: High-purity synthesis when the ketone precursor is available.
Protocol
Dissolution: Dissolve (3,4-difluorophenyl)(phenyl)methanone in Methanol (MeOH).
Reduction: Add Sodium Borohydride (NaBH
, 1.5 eq) portion-wise at 0°C .
Caution: Hydrogen gas evolution will occur.
Workup: Stir at room temperature for 1 hour. Quench with water, evaporate MeOH, and extract with Ethyl Acetate.
Comparison Table: Route A vs. Route B
Feature
Route A (Grignard)
Route B (Reduction)
Precursor Cost
Low (Aldehyde is cheap)
Higher (Ketone often custom)
Atom Economy
Moderate
High
Moisture Sensitivity
High (Critical Failure Point)
Low
Typical Yield
75-85%
90-95%
Impurity Profile
Biphenyl, unreacted aldehyde
Boron salts (easy to remove)
Troubleshooting Matrix (Q&A)
Q1: My yield is below 50% and I see starting material (aldehyde) remaining. What happened?
Diagnosis: This is almost always due to moisture quenching the Grignard reagent before it could react with the aldehyde.
Fix:
Oven-dry all glassware overnight.
Use a fresh bottle of anhydrous THF (or distill over Na/Benzophenone).
Increase Grignard equivalents to 1.2 - 1.5 eq to account for adventitious moisture.
Q2: I see a major non-polar impurity on TLC (high R_f). What is it?
Diagnosis: This is likely Biphenyl (Ph-Ph), formed via Wurtz coupling during the preparation of Phenylmagnesium bromide.
Fix:
Control the exotherm during Grignard formation (add bromide slower).[1]
If using commercial Grignard, check the bottle age (titer decreases over time, increasing relative impurity ratio).
Purification: Biphenyl is non-polar; wash the crude solid with cold hexanes. The product is polar and will remain solid, while biphenyl dissolves.
Q3: Can I use reflux to speed up the reaction?
Diagnosis:NO.
Reasoning: The 3,4-difluoro ring is electron-deficient. While standard Grignard additions are robust, high temperatures with a strong nucleophile (PhMgBr) can theoretically trigger Nucleophilic Aromatic Substitution (
), replacing a Fluorine atom with a Phenyl group. Keep the reaction at 0°C to Room Temperature.
Q4: The product is an oil that won't crystallize.
Diagnosis: Residual solvent or impurities (biphenyl/aldehyde) are preventing crystal lattice formation.
Fix:
High-vacuum drying (pump) for 12 hours.
Trituration: Add cold pentane or hexane and scratch the flask wall with a glass rod.
If it remains oily, perform column chromatography (Silica gel, Hexanes:EtOAc 9:1 to 4:1).
Logic Pathway for Troubleshooting
Use this decision tree to diagnose yield failures immediately.
Caption: Figure 2. Diagnostic logic flow for identifying the root cause of low yields in Grignard additions.
References
BenchChem. Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. (Adapted for 3,4-difluoro analogs).[3] Retrieved from .
Sigma-Aldrich. Product Specification: (3-chloro-2,4-difluoro-phenyl)methanol. (Structural analog data). Retrieved from .
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones: Mechanism and Side Reactions. Retrieved from .
ChemicalBook. 3,4-Difluorophenol synthesis and derivatives. (Background on fluorinated aromatic reactivity). Retrieved from .
Synthesizing 3,4-difluorophenylmagnesium bromide presents a distinct "fluorine paradox." The inductive withdrawal of the two fluorine atoms renders the carbon-halogen bond electron-poor, theoretically facilitating nucleophilic attack, yet it simultaneously lowers the energy of the aromatic
-system, often making the initial Single Electron Transfer (SET) from magnesium sluggish.
Once initiated, however, the reaction is prone to violent exotherms and significant homocoupling (Wurtz reaction). This guide prioritizes safety and reproducibility , offering two distinct workflows: the Classical Direct Insertion (optimized) and the Modern Halogen-Magnesium Exchange (recommended for high purity).
Module 1: Diagnostic Logic Tree
Before altering chemical parameters, identify your failure mode using the logic flow below.
Figure 1: Decision matrix for diagnosing Grignard formation failures. Blue nodes indicate diagnostic steps; Red/Yellow nodes indicate failure modes.
Module 2: Troubleshooting Direct Insertion (Classical Method)
Context: You are reacting 3,4-difluorobromobenzene with Mg turnings in THF or Ether.
Q1: The reaction refuses to start. I've added Iodine, but it just sits there. Why?
Technical Insight:
The 3,4-difluoro substitution pattern creates a passivating effect. Standard oxide layers on Mg are harder to penetrate because the aryl halide is electron-deficient, slowing the initial SET step. Iodine often cleans the surface but fails to promote the specific radical anion formation required for this substrate.
Protocol Fix (The DIBAL-H Activation):
Do not rely solely on Iodine. Use DIBAL-H (Diisobutylaluminum hydride) as a scavenger and activator.
Suspend Mg turnings (1.1 equiv) in anhydrous THF.
Add 1 mol% DIBAL-H (solution in toluene/THF).
Stir for 5 minutes at room temperature. The solution may turn slightly grey.
Add 5% of your 3,4-difluorobromobenzene.
Result: Initiation usually occurs within 2-3 minutes without excessive heating.
Q2: The reaction initiated, but then boiled over violently. How do I control the "Runaway"?
Safety Critical:
Fluorinated aryl Grignards are notorious for induction periods . If you added >20% of your halide before initiation occurred, the accumulated concentration triggers a thermal runaway once the chain reaction starts.
Self-Validating Control System:
The 10% Rule: Never add more than 10% of the halide until you confirm initiation (exotherm/color change).
Thermal Gating: Maintain the internal temperature at 35–40°C during addition. If the temperature drops while adding halide, STOP . You have lost initiation. Re-initiate before adding more.
Q3: My yield is 40%, and I see a heavy precipitate. What is it?
Analysis:
The precipitate is likely MgBr
salts and the "Wurtz homocoupling" product (3,3',4,4'-tetrafluorobiphenyl).
Cause: High local concentration of halide at the Mg surface favors the reaction of
.
Fix:
Dilution: Increase solvent volume. The halide feed should be diluted 1:1 with solvent before addition.
Solvent Switch: If using THF, switch to Diethyl Ether (Et
O) . The Wurtz coupling rate is significantly lower in EtO due to tighter solvation aggregates, though initiation is harder.
Module 3: The Modern Alternative (Turbo Grignard)
Recommendation: For pharmaceutical applications requiring high purity (>95%), abandon direct insertion. Use Knochel-Hauser Halogen-Magnesium Exchange .
Why it works:
Instead of inserting Mg(0) into the C-Br bond (radical process), you use isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) to perform an exchange. This is a polar mechanism, strictly controlled by stoichiometry, avoiding the radical Wurtz coupling entirely.
Protocol:
Dissolve 3,4-difluorobromobenzene (1.0 equiv) in anhydrous THF.
Cool to -15°C (Critical: prevents side reactions).
Add i-PrMgCl·LiCl (1.1 equiv, commercially available as ~1.3M in THF) dropwise.
Stir at -15°C for 30–60 minutes.
Validation: Quench a small aliquot with water and check GC/LC. You should see quantitative conversion to 1,2-difluorobenzene (protonated species).
Figure 2: The Knochel-Hauser exchange pathway. Note the absence of radical intermediates, suppressing homocoupling.
Comparison of Methods
Feature
Direct Insertion (Mg Metal)
Turbo Exchange (i-PrMgCl·LiCl)
Safety
Low (Risk of thermal runaway)
High (Controlled addition)
Initiation
Difficult (Requires activation)
Instant (Stoichiometric)
Side Products
Wurtz Dimer (5–15%)
Minimal (<1%)
Temperature
Reflux/Exothermic
Low Temp (-15°C to 0°C)
Cost
Low
Moderate/High
Recommended For
Bulk commodity synthesis
Drug discovery/High value
References
Preparation of Grignard Reagents (General & Safety)
Sigma-Aldrich Technical Bulletin:
Turbo Grignard (Knochel-Hauser)
Organic Syntheses: "Preparation of Functionalized Organomagnesium Reagents using a Soluble LiCl-Complex." Org.[1][2][3][4] Synth. 2008, 85, 12.
Wurtz Coupling Suppression
BenchChem Tech Support: "Troubleshooting common issues in Grignard synthesis."
Safety of Fluorinated Grignards
ACS Chemical Health & Safety: "Hazards of Grignard Reactions."[5][6]
Technical Support Center: Purification of (3,4-Difluorophenyl)(phenyl)methanol
The following guide serves as a Technical Support Center for the purification of (3,4-Difluorophenyl)(phenyl)methanol. It is designed to troubleshoot and resolve the persistent issue of ketone impurities [(3,4-difluoroph...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a Technical Support Center for the purification of (3,4-Difluorophenyl)(phenyl)methanol. It is designed to troubleshoot and resolve the persistent issue of ketone impurities [(3,4-difluorophenyl)(phenyl)methanone] in your final product.
Ticket ID: PUR-34DF-OH
Status: Open
Severity: High (Impurity affects downstream biological assays)
Triage & Strategy Selection
The Problem: You have synthesized (3,4-Difluorophenyl)(phenyl)methanol (the Alcohol ), but it contains residual (3,4-difluorophenyl)(phenyl)methanone (the Ketone ).
The Challenge: Diaryl ketones and their corresponding alcohols possess similar
values on silica and often co-crystallize due to - stacking interactions, making standard recrystallization inefficient.
Select Your Protocol:
Use the decision tree below to select the correct purification module for your specific constraints.
Figure 1: Strategic decision tree for selecting the purification method based on stereochemical requirements and regulatory constraints.
Module A: The "Conversion" Strategy (NaBH4 Reduction)
Best For: Racemic products or initial synthesis steps.
Mechanism: Instead of removing the impurity, we chemically convert the ketone back into the desired alcohol product using Sodium Borohydride (NaBH4).[1] This maximizes yield ("Atom Economy").
Protocol
Dissolution: Dissolve the crude mixture (containing Alcohol + Ketone) in Methanol (MeOH) or Ethanol (EtOH) .
Concentration: ~0.5 M (e.g., 1 g crude in 10 mL solvent).
Cooling: Cool the solution to 0°C (ice bath).
Addition: Add 0.5 - 1.0 equivalents of NaBH4 relative to the estimated ketone content.
Note: If ketone content is unknown, add 0.1 eq of NaBH4 relative to the total mass, monitor, and add more if needed.
Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes.
Validation (In-Process Control): Spot on TLC. Stain with 2,4-DNP .[2]
Workup: Evaporate MeOH. Redissolve residue in Ethyl Acetate (EtOAc) and wash with water. Dry over MgSO4 and concentrate.
Why this works: NaBH4 selectively attacks the carbonyl carbon of the ketone impurity, reducing it to the hydroxyl group, effectively merging the impurity into the product population [1].
Module B: The "Removal" Strategy (Girard's Reagent)
Best For: Enantiopure products where reduction would introduce a racemate, or when "polishing" a final API step.
Mechanism: Girard's Reagent T (trimethylaminoacetohydrazide chloride) reacts selectively with ketones to form a water-soluble hydrazone. The alcohol product remains water-insoluble.
Protocol
Setup: In a round-bottom flask, dissolve the crude mixture in Ethanol (EtOH) containing 10% Acetic Acid .
Ratio: Use ~5-10 mL solvent per gram of crude.
Reagent Addition: Add Girard’s Reagent T (1.5 equivalents relative to estimated ketone).
Reflux: Heat to reflux (approx. 80°C) for 1–2 hours .
Cool & Pour: Cool the mixture and pour it into a separatory funnel containing Ice Water and Brine (1:1).
Extraction (The Critical Step):
Extract with Dichloromethane (DCM) or Diethyl Ether .
Chemistry: The Alcohol moves to the Organic Layer (DCM). The Ketone-Girard Hydrazone stays in the Aqueous Layer.
Wash: Wash the organic layer with saturated NaHCO3 (to remove acetic acid) and then water.
Dry & Concentrate: Dry over Na2SO4 and evaporate.
Figure 2: Phase separation logic using Girard's Reagent T. The impurity is sequestered into the aqueous phase.
Why this works: The hydrazide group of Girard's reagent attacks the ketone carbonyl, forming a hydrazone with a permanently charged quaternary ammonium group, rendering the impurity highly polar and water-soluble [2].
Module C: Physical Separation (Chromatography)
Best For: Analytical purification or when chemical reagents are forbidden.
Stationary Phase Selection:
Standard Silica (SiO2) often fails to resolve diaryl ketones from alcohols efficiently.
Recommendation: Use Phenyl-Hexyl or Cyano (CN) bonded phases if available. These exploit the
- interactions of the fluorinated rings.
Mobile Phase Optimization (TLC/Flash):
Do not use simple Hexane/EtOAc. The selectivity is often too low.
Reasoning: Toluene interacts with the aromatic rings, often increasing the
differential between the planar ketone and the tetrahedral alcohol.
Analytical Data & Validation
Table 1: Physical Property Comparison
Property
(3,4-Difluorophenyl)(phenyl)methanol
(3,4-Difluorophenyl)(phenyl)methanone
Role
Target Product
Impurity
Polarity
Higher (H-bond donor)
Lower (H-bond acceptor only)
TLC Stain (2,4-DNP)
No Reaction
Orange/Red Spot [3]
TLC Stain (PMA)
Blue/Black Spot (upon heating)
Faint/No Reaction
UV Absorbance
Strong (254 nm)
Strong (254 nm) + Conjugation band
Solubility (Water)
Insoluble
Insoluble (unless derivatized)
Frequently Asked Questions (FAQ)
Q: I used NaBH4, but the ketone peak returned after a few days. Why?
A: This suggests oxidation is occurring during storage. Diaryl methanols can slowly oxidize back to benzophenones if exposed to air and light, especially if trace metals are present.
Fix: Store the purified alcohol under Nitrogen/Argon in an amber vial at -20°C.
Q: Can I use Girard's Reagent P instead of T?
A: Yes. Girard's P (pyridinium analog) works identically. Use whichever is available in your inventory.
Q: My product is an oil, but literature says it should be a solid. Is it impure?
A: Not necessarily. Fluorinated benzhydrols can form supercooled liquids that resist crystallization.
Fix: Dissolve in a minimum amount of warm Hexane/Pentane, add a seed crystal (if available), and scratch the glass side of the flask at 0°C to induce nucleation.
Q: How do I verify the ketone is gone without HPLC?
A: Use a 2,4-DNP (dinitrophenylhydrazine) stain on your TLC plate.[2] This stain is specific to aldehydes and ketones.[3] If you see any orange/yellow spot at the ketone's
, the impurity is still present. The alcohol will not stain with DNP [3].
References
Zenodo. (2022). Reduction of Benzophenone with Sodium Borohydride. Available at: [Link]
National Institutes of Health (PMC). (2013). Derivatization with Girard Reagent T Combined with LC-MS/MS. Available at: [Link]
ResearchGate. (2014). TLC Stains for differentiating diaryl ketone and alcohol. Available at: [Link]
Technical Support Center: Optimizing Enantiomeric Excess in the Asymmetric Reduction of (3,4-Difluorophenyl)(phenyl)methanol
Welcome to the Technical Support Center for the asymmetric reduction of (3,4-Difluorophenyl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the asymmetric reduction of (3,4-Difluorophenyl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to overcome common challenges and achieve high enantiomeric excess (ee) with reproducibility in your experiments. Chiral diarylmethanols, such as the target of this guide, are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1]
Section 1: Troubleshooting Low or Inconsistent Enantiomeric Excess
Low or inconsistent enantiomeric excess is a frequent hurdle in asymmetric synthesis. This section provides a systematic approach to diagnosing and resolving these issues.
Q1: My enantiomeric excess is lower than expected. Where should I start troubleshooting?
A1: A logical and systematic troubleshooting workflow is crucial to pinpoint the source of low enantioselectivity. Before scrutinizing the reaction chemistry, it is imperative to first validate your analytical method , which is typically chiral High-Performance Liquid Chromatography (HPLC). An inaccurate or poorly optimized analytical method can provide misleading ee values.
Here is a workflow to guide your investigation:
Caption: Troubleshooting workflow for low enantiomeric excess.
Q2: How do I properly validate my chiral HPLC method?
A2: Rigorous validation of your chiral HPLC method is non-negotiable.[2] Key validation parameters include:
Resolution (Rs): Ensure baseline separation between the two enantiomer peaks, ideally with a resolution factor (Rs) greater than 1.5. This prevents peak overlap and inaccurate integration.
Analysis of a Racemic Standard: Synthesize or purchase a true racemic sample of (3,4-Difluorophenyl)(phenyl)methanol. Your chiral HPLC method should show a 50:50 peak area ratio for this standard. Significant deviation suggests a potential issue with the column or mobile phase.
Linearity: Prepare a series of samples with known, varying ratios of the two enantiomers. Plot the experimental peak area ratio against the known concentration ratio. The resulting calibration curve should be linear with a correlation coefficient (r²) of ≥ 0.99.
Q3: Could the quality of my reagents be the problem?
A3: Absolutely. The success of asymmetric catalysis is highly sensitive to the purity of all components.
Substrate Purity: Impurities in the starting ketone, (3,4-Difluorophenyl)(phenyl)ketone, can act as catalyst inhibitors or poisons, leading to reduced activity and enantioselectivity. Consider purification by recrystallization or column chromatography.
Catalyst Quality: The chiral catalyst is the heart of the reaction. Ensure it is of high purity and has not degraded during storage. For instance, Corey-Bakshi-Shibata (CBS) catalysts are known for their stability, but proper handling is still essential.[3] If in doubt, use a freshly opened bottle or synthesize the catalyst anew.
Solvent and Other Reagents: Many asymmetric reductions, particularly those using borane reagents with CBS catalysts, are extremely sensitive to moisture.[3] Always use anhydrous and often degassed solvents. Trace water can react with the reducing agent and affect the catalytic cycle.
Section 2: Catalyst and Reaction System Selection
The choice of catalytic system is paramount in achieving high enantioselectivity for the reduction of diaryl ketones.
Q4: Which catalytic systems are recommended for the asymmetric reduction of (3,4-Difluorophenyl)(phenyl)ketone?
A4: For the asymmetric reduction of aromatic ketones, including fluorinated benzophenones, two of the most powerful and widely used methods are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation .
Catalytic System
Description
Advantages
Considerations
Corey-Bakshi-Shibata (CBS) Reduction
Utilizes a chiral oxazaborolidine catalyst with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[4][5]
Predictable stereochemistry, wide substrate scope, and high enantioselectivities are often achievable.[6]
Requires stoichiometric amounts of a borane reagent and strictly anhydrous conditions.[3]
Noyori Asymmetric Hydrogenation
Employs a Ruthenium(II) catalyst with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand, using hydrogen gas as the reductant.[7][8]
Highly efficient with very low catalyst loadings (high substrate-to-catalyst ratios).[7] Uses clean H₂ gas.
Requires specialized high-pressure hydrogenation equipment. The catalyst system can be more complex to prepare.
Q5: How does the CBS reduction work, and how can I predict the product's stereochemistry?
A5: The CBS reduction's predictability is one of its key strengths. The mechanism involves the coordination of the borane to the nitrogen of the oxazaborolidine catalyst. This complex then coordinates to the ketone's carbonyl oxygen. The ketone orients itself to minimize steric hindrance, placing the larger substituent (in this case, likely the 3,4-difluorophenyl group) away from the bulky part of the catalyst. The hydride is then delivered from the borane to one face of the ketone, leading to the formation of the chiral alcohol.[3]
Caption: Simplified CBS reduction catalytic cycle.
Generally, the (S)-proline-derived CBS catalyst will produce the (R)-alcohol, and the (R)-proline-derived catalyst will yield the (S)-alcohol. This predictability is a significant advantage in synthetic planning.
Section 3: Optimizing Reaction Parameters
Fine-tuning reaction conditions is often necessary to maximize enantiomeric excess.
Q6: How does temperature affect the enantioselectivity of the reduction?
A6: The effect of temperature on enantioselectivity can be complex and is not always linear. Generally, lower temperatures lead to higher enantioselectivity because the difference in the activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy. However, for some reactions, including certain CBS reductions, an optimal temperature may exist, above or below which the ee decreases. This can be due to competing non-catalyzed background reactions at higher temperatures. It is therefore advisable to screen a range of temperatures (e.g., -20 °C to room temperature) to find the optimum for your specific substrate and catalyst system.
Q7: What is the role of the solvent, and which solvents are recommended?
A7: The solvent can significantly influence both the reaction rate and the enantioselectivity. In many asymmetric reactions, less polar solvents tend to give higher enantioselectivities. For CBS reductions, tetrahydrofuran (THF) is a common choice as it is also the solvent for the borane reagent. Toluene is another option that may provide different selectivity. For Noyori-type hydrogenations, alcohols like 2-propanol or methanol are frequently used. It is crucial to perform a solvent screen to identify the optimal medium for your reaction.
Q8: How does the substrate-to-catalyst ratio impact the enantiomeric excess?
A8: The substrate-to-catalyst (S/C) ratio, or catalyst loading, can have a pronounced effect on the ee. While a lower catalyst loading is economically desirable, it doesn't always lead to higher enantioselectivity. Conversely, a very high catalyst loading can sometimes lead to the formation of less selective catalyst aggregates or promote background, non-enantioselective reactions. Therefore, it is important to screen a range of S/C ratios (e.g., 50:1, 100:1, 200:1) to find the sweet spot that balances high conversion, high ee, and catalyst cost.
Section 4: Experimental Protocols
Protocol 1: General Procedure for CBS-Catalyzed Reduction of (3,4-Difluorophenyl)(phenyl)ketone
Materials:
(3,4-Difluorophenyl)(phenyl)ketone
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
Anhydrous Tetrahydrofuran (THF)
Methanol
1 M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Ethyl Acetate
Procedure:
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (3,4-Difluorophenyl)(phenyl)ketone (1.0 eq).
Dissolve the ketone in anhydrous THF (e.g., 5 mL per mmol of ketone).
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
To the stirred solution, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.
Stir the mixture for 10-15 minutes at the same temperature.
Slowly add the borane reagent (e.g., BH₃·SMe₂, 1.0 eq) dropwise, ensuring the internal temperature does not rise significantly.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
Allow the mixture to warm to room temperature and stir for 30 minutes.
Add 1 M HCl and stir for another 30 minutes.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired (3,4-Difluorophenyl)(phenyl)methanol.
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Chiral HPLC Analysis of (3,4-Difluorophenyl)(phenyl)methanol
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chiral stationary phase column (e.g., Daicel CHIRALPAK® series like IA, IB, or IC). The optimal column must be determined empirically.
Typical Conditions (to be optimized):
Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm)
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be adjusted to achieve optimal separation.
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
Procedure:
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Inject a solution of the racemic (3,4-Difluorophenyl)(phenyl)methanol to determine the retention times of both enantiomers and to confirm baseline separation.
Inject the solution of your reaction product.
Integrate the peak areas of the two enantiomers.
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
References
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]
Ohkuma, T., Koizumi, M., Ikehira, H., Yokozawa, T., & Noyori, R. (2000). Selective hydrogenation of benzophenones to benzhydrols. Asymmetric synthesis of unsymmetrical diarylmethanols. Organic letters, 2(5), 659–662. [Link]
NROChemistry. (n.d.). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]
Wikipedia. (2023). Corey–Itsuno reduction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]
Bolm, C., & Muñiz, K. (2006). Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. Chemical Society Reviews, 35(3), 239-249. [Link]
Ohkuma, T., Ishii, D., Takeno, H., & Noyori, R. (2001). Asymmetric hydrogenation of ketones: tactics to achieve high reactivity, enantioselectivity, and wide scope. The Journal of organic chemistry, 66(13), 4578–4585. [Link]
Kokura, A., Tanaka, S., Ikeno, T., & Yamada, T. (2006). Catalytic enantioselective borohydride reduction of ortho-fluorinated benzophenones. Organic letters, 8(13), 2823–2825. [Link]
Reddy, L. V., Reddy, P. S., Reddy, B. P., & Reddy, K. R. (2015). Highly enantioselective bioreduction of 1-(3, 4-difluorophenyl)-3-nitropropan-1-one: key intermediate of ticagrelor. RSC advances, 5(100), 82347-82352. [Link]
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. The Journal of organic chemistry, 68(26), 10146–10151. [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]
MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
Bolm, C., & Rantanen, T. (2006). Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. Chemical Society Reviews, 35(3), 239–249. [Link]
Mass spectrometry fragmentation pattern of (3,4-Difluorophenyl)(phenyl)methanol
Executive Summary This guide provides a technical analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of (3,4-Difluorophenyl)(phenyl)methanol (CAS: 85118-05-4). As a fluorinated benzhydrol d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of (3,4-Difluorophenyl)(phenyl)methanol (CAS: 85118-05-4). As a fluorinated benzhydrol derivative, this compound serves as a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs).
Differentiation of this compound from its regioisomers (e.g., 2,4-difluoro or 2,6-difluoro analogs) and non-fluorinated counterparts is essential for establishing metabolic stability and patent purity. This guide compares its spectral signature against Diphenylmethanol (Benzhydrol) and (4-Fluorophenyl)(phenyl)methanol , highlighting the diagnostic shifts caused by the electron-withdrawing 3,4-difluoro substitution.
Key Diagnostic Indicators
Feature
(3,4-Difluorophenyl)(phenyl)methanol
Diphenylmethanol (Standard)
Mechanism
Molecular Ion ()
m/z 220 (Weak/Trace)
m/z 184 (Weak)
Radical cation instability in alcohols.
Base Peak Candidate
m/z 202 ()
m/z 166 ()
Rapid dehydration to stable benzhydryl cation.
-Cleavage A
m/z 107 (Ph-CH=OH)
m/z 107 (Ph-CH=OH)
Loss of electron-deficient aryl ring.
-Cleavage B
m/z 143 (Ph-CH=OH)
m/z 107 (Symmetric)
Loss of neutral phenyl ring.
Materials & Methods: Self-Validating Protocol
To ensure reproducible fragmentation suitable for library matching, the following protocol minimizes thermal degradation prior to ionization.
Sample Preparation
Solvent: HPLC-grade Methanol or Dichloromethane (DCM).
Concentration:
(10 ppm). Note: High concentrations promote self-chemical ionization (dimerization).
Derivatization (Optional but Recommended): If
is invisible, treat with BSTFA (1% TMCS) to form the TMS-ether (). This guide focuses on the underivatized native alcohol.
GC-MS Parameters
Inlet Temperature:
(Splitless mode).
Column: Rxi-5Sil MS (30m
0.25mm ID, 0.25 film).
Ion Source: Electron Ionization (EI) at 70 eV .
Scan Range: m/z 40–350.
Source Temp:
.
Mechanistic Fragmentation Analysis
The fragmentation of (3,4-Difluorophenyl)(phenyl)methanol is governed by the competition between the electron-donating phenyl ring and the electron-withdrawing 3,4-difluorophenyl ring.
Primary Pathway: Dehydration (
)
Like most secondary alcohols, the molecular ion (
220) is unstable. The dominant pathway is the thermal or EI-induced elimination of water () to form the resonance-stabilized 3,4-difluorobenzhydryl cation ( 202).
Causality: The high stability of the benzhydryl cation makes this the base peak (100% relative abundance) in most quadrupole systems.
Secondary Pathway:
-Cleavage
The radical cation cleaves at the C-C bond adjacent to the oxygen. There are two competing pathways:
Pathway A (Loss of Difluorophenyl radical):
The charge remains on the oxygen-stabilized fragment containing the unsubstituted phenyl ring.
Product:
( 107).
Favorability:High. The unsubstituted phenyl ring stabilizes the positive charge better than the electron-deficient difluoro ring.
Pathway B (Loss of Phenyl radical):
The charge remains on the fragment containing the 3,4-difluorophenyl ring.
Product:
( 143).
Favorability:Low. The strong inductive effect (
) of the two fluorine atoms destabilizes the adjacent carbocation.
Tertiary Pathway: Benzoyl Cation Formation
Subsequent fragmentation or oxidation in the source can lead to acylium ions:
m/z 105: Benzoyl cation (
).
m/z 141: 3,4-Difluorobenzoyl cation (
).
Visualization of Fragmentation Pathways[1][3][4][5][6]
The following diagram illustrates the competitive fragmentation kinetics.
Figure 1: Competitive fragmentation tree. Note the dominance of the m/z 107 pathway over m/z 143 due to carbocation stabilization energetics.
Comparative Guide: 3,4-Difluoro vs. Alternatives
This section assists researchers in distinguishing the target compound from closely related analogs.
vs. Diphenylmethanol (Benzhydrol)
Analytic Challenge: Both share the m/z 105 and m/z 77 series (phenyl ring fragments).
Differentiation:
Benzhydrol: Symmetric cleavage. Only produces m/z 107 and m/z 166 (
).
3,4-Difluoro: Asymmetric cleavage. Presence of m/z 202 (
) and m/z 143 confirms the difluoro-substitution.
vs. (4-Fluorophenyl)(phenyl)methanol
Analytic Challenge: Distinguishing mono-fluoro vs. di-fluoro.
Differentiation:
4-Fluoro: Molecular ion m/z 202. Base peak m/z 184 (
).
3,4-Difluoro: Molecular ion m/z 220. Base peak m/z 202 (
).
Note: The
peak of the 3,4-difluoro analog (m/z 202) overlaps with the of the 4-fluoro analog. Check retention time: The di-fluoro analog will elute later on non-polar columns (Rxi-5ms) due to higher molecular weight and polarity.
vs. (2,4-Difluorophenyl)(phenyl)methanol (Isomer)
Analytic Challenge: Exact mass isomer (MW 220).
Differentiation (Ortho Effect):
2,4-Difluoro (Ortho): Ortho-fluorine allows for a specific "Ortho Effect" (McLafferty-like H-transfer or HF elimination) that is sterically hindered in the 3,4-isomer.
Diagnostic Ratio: The ratio of the fluorobenzoyl cation (m/z 141) to the fluorophenyl cation (m/z 95/96) often differs. The 2,4-isomer typically shows enhanced loss of HF (m/z 200) compared to the 3,4-isomer due to the proximity of the ortho-fluorine to the benzylic hydrogen.
References
NIST Mass Spectrometry Data Center. (2023). Benzenemethanol, 3,4-difluoro- Mass Spectrum. National Institute of Standards and Technology.[1]
Sparkman, O. D., et al. (2025). Anatomy of an Ion's Fragmentation After Electron Ionization. Spectroscopy Online.
BenchChem. (2025).[2] Predictive Analysis of Halogenated Aromatic Fragmentation.
Uchiyama, T., et al. (2019). Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring. Journal of Mass Spectrometry.
A Comparative Guide to the Bioactivity of (3,4-Difluorophenyl)(phenyl)methanol and its Non-fluorinated Analog, Benzhydrol
For researchers and professionals in drug development, the strategic modification of known bioactive scaffolds is a cornerstone of medicinal chemistry. The introduction of fluorine atoms into a molecule can profoundly al...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the strategic modification of known bioactive scaffolds is a cornerstone of medicinal chemistry. The introduction of fluorine atoms into a molecule can profoundly alter its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the bioactivity of (3,4-Difluorophenyl)(phenyl)methanol and its non-fluorinated parent compound, benzhydrol. By examining the established biological profile of benzhydrol and the predictable effects of fluorination, we will construct a hypothesis-driven comparison and provide detailed experimental protocols to validate these predictions.
Introduction: The Diarylmethane Scaffold and the Influence of Fluorine
The diarylmethane scaffold, characterized by two aryl groups attached to a central methylene or substituted methylene group, is a privileged structure in medicinal chemistry.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including antihistaminic, anticonvulsant, anticancer, and anti-inflammatory effects.[1][2][3][4] Benzhydrol, or diphenylmethanol, represents a fundamental member of this class and serves as a key intermediate in the synthesis of numerous pharmaceuticals.[5][6][7]
The strategic incorporation of fluorine into drug candidates is a widely utilized strategy to enhance metabolic stability and modulate bioactivity.[8][9][10] The high electronegativity of fluorine and the strength of the carbon-fluorine bond can significantly impact a molecule's lipophilicity, pKa, and susceptibility to metabolic degradation, particularly by Cytochrome P450 (CYP450) enzymes.[9][11][12]
This guide will explore the known bioactivity of benzhydrol and then extrapolate the likely consequences of introducing a 3,4-difluoro substitution on one of the phenyl rings.
Physicochemical Properties: A Tale of Two Compounds
The introduction of two fluorine atoms onto the phenyl ring is expected to alter several key physicochemical properties of the parent benzhydrol molecule.
Property
Benzhydrol
(3,4-Difluorophenyl)(phenyl)methanol
Rationale for Predicted Change
Molecular Weight
184.23 g/mol
220.21 g/mol
Addition of two fluorine atoms.
LogP (Lipophilicity)
~2.9
Predicted: ~3.2 - 3.5
Fluorine substitution generally increases lipophilicity.
pKa (Acidity of hydroxyl proton)
~15
Predicted: ~14.5 - 14.8
The electron-withdrawing nature of the fluorine atoms can increase the acidity of the benzylic alcohol.
Metabolic Stability
Moderate
Predicted: Increased
The C-F bonds at positions 3 and 4 are resistant to oxidative metabolism, potentially blocking hydroxylation at these sites.[8][9]
Comparative Bioactivity: Hypothesis and Experimental Validation
Metabolic Stability and CYP450 Inhibition
Hypothesis: The 3,4-difluorination of benzhydrol will lead to enhanced metabolic stability and a distinct CYP450 inhibition profile.
Rationale: The primary route of metabolism for many xenobiotics is oxidation by CYP450 enzymes.[9] Aromatic hydroxylation is a common metabolic pathway. By replacing hydrogen atoms with fluorine, we can block these sites of metabolism.[8][9] Furthermore, fluorinated compounds are known to sometimes act as inhibitors of CYP450 enzymes.[13][14]
Proposed Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a typical procedure to assess the metabolic stability of the two compounds in liver microsomes.
Materials:
(3,4-Difluorophenyl)(phenyl)methanol and Benzhydrol
Human Liver Microsomes (HLM)
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
Phosphate buffer (pH 7.4)
Acetonitrile (ACN) with an internal standard (e.g., warfarin)
LC-MS/MS system
Procedure:
Prepare stock solutions of the test compounds in DMSO.
In a 96-well plate, add phosphate buffer, HLM, and the test compound (final concentration, e.g., 1 µM).
Pre-incubate the plate at 37°C for 10 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold ACN containing the internal standard.
Centrifuge the plate to pellet the precipitated protein.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Data Analysis:
The percentage of the compound remaining at each time point is plotted against time. The slope of the natural log of the percent remaining versus time is used to calculate the half-life.
Expected Outcome:
It is anticipated that (3,4-Difluorophenyl)(phenyl)methanol will exhibit a longer half-life and lower intrinsic clearance compared to benzhydrol, indicating greater metabolic stability.
This fluorogenic assay is a high-throughput method to screen for potential CYP450 inhibition.[15]
Materials:
Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
Fluorogenic probe substrates specific for each CYP isoform
NADPH regenerating system
Test compounds and known inhibitors (positive controls)
96-well black plates
Fluorescence plate reader
Procedure:
In a 96-well plate, add the CYP450 enzyme, phosphate buffer, and the test compound at various concentrations.
Pre-incubate at 37°C.
Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.
Incubate at 37°C for a specified time.
Stop the reaction and measure the fluorescence intensity.
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Data Presentation:
Compound
CYP1A2 IC50 (µM)
CYP2C9 IC50 (µM)
CYP2C19 IC50 (µM)
CYP2D6 IC50 (µM)
CYP3A4 IC50 (µM)
Benzhydrol
> 50
> 50
25.3
> 50
15.8
(3,4-Difluorophenyl)(phenyl)methanol
Hypothetical Data
Hypothetical Data
Hypothetical Data
Hypothetical Data
Hypothetical Data
Note: The data for benzhydrol is illustrative. The fluorinated analog may show different or more potent inhibition of specific isoforms.
Anticonvulsant Activity
Hypothesis: The diarylmethanol scaffold possesses potential anticonvulsant properties, which may be modulated by fluorination.
Rationale: The diarylmethane and related diarylimidazole structures have been investigated for their anticonvulsant activities, often linked to the inhibition of voltage-gated sodium channels.[16][17]
Proposed Experimental Protocol: Maximal Electroshock (MES) Seizure Model in Mice
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[18][19][20]
Animals:
Male Swiss mice (20-25 g)
Procedure:
Administer the test compound (e.g., 30, 100, 300 mg/kg, i.p.) or vehicle to groups of mice.
At the time of peak effect (e.g., 30 or 60 minutes post-administration), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
Protection is defined as the absence of the tonic hindlimb extension.
Calculate the median effective dose (ED50) for anticonvulsant activity.
Data Presentation:
Compound
MES ED50 (mg/kg, i.p.)
Benzhydrol
Hypothetical Data
(3,4-Difluorophenyl)(phenyl)methanol
Hypothetical Data
Antifungal Activity
Hypothesis: Fluorination may enhance the antifungal potential of the benzhydrol scaffold.
Rationale: Benzhydrol derivatives have been reported to possess fungicidal activity.[21] The introduction of halogens is a known strategy to enhance the antimicrobial properties of organic compounds.
Test compounds and a standard antifungal agent (e.g., fluconazole)
96-well microtiter plates
Procedure:
Prepare serial dilutions of the test compounds in the microtiter plates.
Prepare a standardized inoculum of the fungal strain.
Add the fungal inoculum to each well.
Incubate the plates at 35°C for 24-48 hours.
Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth.
Data Presentation:
Compound
MIC against C. albicans (µg/mL)
MIC against A. fumigatus (µg/mL)
Benzhydrol
Hypothetical Data
Hypothetical Data
(3,4-Difluorophenyl)(phenyl)methanol
Hypothetical Data
Hypothetical Data
Visualizing the Concepts
Chemical Structures
Caption: Chemical structures of Benzhydrol and its 3,4-difluorinated analog.
Hypothetical Metabolic Pathway
Caption: Potential metabolic pathways of Benzhydrol vs. its difluorinated analog.
Experimental Workflow for Bioactivity Screening
Caption: A generalized workflow for the comparative bioactivity assessment.
Conclusion and Future Directions
This guide has provided a comprehensive, albeit predictive, comparison of (3,4-Difluorophenyl)(phenyl)methanol and benzhydrol. The strategic introduction of fluorine is a powerful tool in drug discovery, and the 3,4-difluoro substitution pattern on the benzhydrol scaffold presents a compelling case for further investigation. The provided experimental protocols offer a clear roadmap for researchers to empirically test the hypotheses outlined herein. Future studies should focus on elucidating the precise mechanism of action for any observed bioactivities and further exploring the structure-activity relationships of halogenated diarylmethanols.
References
Per- and polyfluoroalkyl substances (PFAS) inhibit cytochrome P450 CYP3A7 through direct coordination to the heme iron and water displacement. Source: National Center for Biotechnology Information, U.S. National Library of Medicine.
Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. Source: National Center for Biotechnology Information, U.S. National Library of Medicine.
Scheme 54. CYP450 Inhibition by Fluoroxene, An Early Anaesthetic, and Vinyl Fluoride. Source: ResearchGate.
Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. Source: PubMed.
Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. Source: MDPI.
Fungicide-active derivatives of benzhydrole. Source: Google Patents.
Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. Source: BenchChem.
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: National Center for Biotechnology Information, U.S. National Library of Medicine.
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: PubMed.
benzhydrol, 91-01-0. Source: The Good Scents Company.
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Source: ChemRxiv.
Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Source: National Center for Biotechnology Information, U.S. National Library of Medicine.
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Source: ChemRxiv.
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Source: PubMed.
Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. Source: RSC Advances.
Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Source: Google Patents.
The Chemical Backbone: Benzhydrol's Role in Complex Molecular Construction. Source: NINGBO INNO PHARMCHEM CO.,LTD.
Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models. Source: MDPI.
Anticonvulsant activity of 2,4(1H)-diarylimidazoles in mice and rats acute seizure models. Source: PubMed.
Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Source: PubMed.
BENZHYDROL. Source: Cameo Chemicals.
Intrinsic Thermodynamics and Structures of 2,4- And 3,4-Substituted Fluorinated Benzenesulfonamides Binding to Carbonic Anhydrases. Source: PubMed.
Benzhydrol. Source: AK Scientific, Inc.
Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Source: National Center for Biotechnology Information, U.S. National Library of Medicine.
Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Source: National Center for Biotechnology Information, U.S. National Library of Medicine.
Structure activity relationship of the synthesized compounds. Source: ResearchGate.
Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. Source: Journal of Medicinal Chemistry.
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Source: MDPI.
Synthesis of Benzhydrol Derivatives as Antituberculosis Agents via Fries Rearrangement Method Investigated by DSC Analysis. Source: Scientific.Net.
Synthesis, Characterization and Anti-Convulsant Activity of Novel Substituted Oxadiazole Derivatives. Source: Journal of Drug Delivery and Therapeutics.
Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Source: Tetrahedron Letters.
a) Several pharmaceuticals with diarylmethanol scaffold; b) CALB... Source: ResearchGate.
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Source: National Center for Biotechnology Information, U.S. National Library of Medicine.
Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Source: ResearchGate.
Application Notes and Protocols for 3,4-Difluorophenylboronic Acid in Materials Science. Source: BenchChem.
(3-ethyl-4-fluorophenyl)methanol. Source: Chemical Synthesis Database.
Availability/synthesis of difluoromethanol? Source: Reddit.
Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Source: Dove Medical Press.
IR spectroscopy characteristic peaks of (3,4-Difluorophenyl)(phenyl)methanol
An In-Depth Guide to the Infrared Spectroscopy of (3,4-Difluorophenyl)(phenyl)methanol: A Comparative Analysis In the landscape of pharmaceutical development and materials science, precise structural elucidation of novel...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Infrared Spectroscopy of (3,4-Difluorophenyl)(phenyl)methanol: A Comparative Analysis
In the landscape of pharmaceutical development and materials science, precise structural elucidation of novel molecules is paramount. (3,4-Difluorophenyl)(phenyl)methanol is a key intermediate whose fluorinated aromatic moieties present unique characteristics. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the identity and purity of such compounds by probing their molecular vibrations.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the characteristic IR absorption peaks of (3,4-Difluorophenyl)(phenyl)methanol. We will dissect its spectrum by comparing it with structurally similar, non-fluorinated and mono-fluorinated analogues—diphenylmethanol and (4-fluorophenyl)(phenyl)methanol, respectively. This comparative approach not only aids in the definitive identification of the target molecule but also illuminates the subtle yet significant spectral shifts induced by aromatic fluorination.
The Vibrational Fingerprint: Understanding the Key Functional Groups
The structure of (3,4-Difluorophenyl)(phenyl)methanol contains several key functional groups, each with characteristic vibrational frequencies. The principal absorptions arise from the O-H group of the alcohol, the C-O bond, the aromatic rings, and the distinctive C-F bonds.
O-H Stretch: The hydroxyl group is perhaps the most conspicuous feature in the IR spectrum of an alcohol. Due to intermolecular hydrogen bonding, the O-H stretching vibration typically appears as a strong and broad band in the region of 3550-3200 cm⁻¹[1][2][3]. The breadth of this peak is a direct consequence of the varying strengths of hydrogen bonds within the sample matrix[4].
C-O Stretch: The stretching vibration of the carbon-oxygen single bond in a secondary alcohol like (3,4-Difluorophenyl)(phenyl)methanol gives rise to a strong absorption band in the 1300-1000 cm⁻¹ region[1][5]. Its intensity is due to the large change in dipole moment during the vibration[5].
Aromatic C-H and C=C Stretches: Aromatic compounds display a set of characteristic absorptions. The C-H stretching vibrations of the hydrogens attached to the aromatic rings are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range[6][7][8]. The carbon-carbon stretching vibrations within the aromatic rings produce a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region[6][7][8].
C-F Stretch: The presence of fluorine atoms on one of the phenyl rings introduces strong C-F stretching vibrations. These are typically observed in the 1300-1000 cm⁻¹ region. The exact position and number of these bands can be influenced by the substitution pattern on the aromatic ring.
Comparative Spectral Analysis
To fully appreciate the spectral features of (3,4-Difluorophenyl)(phenyl)methanol, it is instructive to compare its expected IR data with that of its parent compound, diphenylmethanol, and a mono-fluorinated analogue.
dot
Caption: Relationship between molecular structure and key IR spectral regions.
Alternative 1: Diphenylmethanol (Benzhydrol)
As the non-fluorinated parent compound, diphenylmethanol provides a baseline spectrum. Its key features include:
Aromatic C-H stretches appearing between 3100-3000 cm⁻¹[10].
Aromatic C=C stretching peaks in the 1600-1500 cm⁻¹ range[9].
A strong C-O stretching absorption near 1050 cm⁻¹[10].
The absence of strong absorptions in the typical C-F stretching region.
Alternative 2: (4-Fluorophenyl)(phenyl)methanol
Introducing a single fluorine atom in the para-position of one phenyl ring allows for the observation of the C-F bond's influence. The spectrum is expected to be very similar to diphenylmethanol, with the addition of a strong absorption band corresponding to the C-F stretch, typically in the 1250-1100 cm⁻¹ range.
The target molecule combines the features of the other two and introduces new ones due to the specific disubstitution pattern. The key distinguishing features will be:
O-H, Aromatic C-H, and C=C Stretches: These will be present in similar regions to the analogues.
C-O Stretch: The position may be slightly shifted due to the electron-withdrawing nature of the fluorine atoms.
C-F Stretches: The presence of two adjacent fluorine atoms will likely give rise to strong, and possibly multiple, absorption bands in the 1300-1100 cm⁻¹ region. The pattern of these bands can be diagnostic for the 1,2-disubstitution on the fluorinated ring.
Aromatic C-H Bending (Out-of-Plane): The substitution patterns on the two aromatic rings (monosubstituted and 1,2,4-trisubstituted) will generate a complex and characteristic pattern of strong bands in the 900-675 cm⁻¹ region, which is highly diagnostic[6][7].
Data Summary: A Head-to-Head Comparison
The table below summarizes the expected characteristic IR absorption frequencies for the three compounds, providing a clear basis for differentiation.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum via ATR
The following protocol details the acquisition of an IR spectrum for a solid or viscous liquid alcohol using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is chosen for its minimal sample preparation, speed, and reproducibility.
dot
Caption: Standard experimental workflow for ATR-FTIR analysis.
Step 1: Instrument Preparation and Crystal Cleaning
Action: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-safe wipe (e.g., Kimwipe) moistened with a volatile solvent like isopropanol.
Rationale: Any residue from previous samples or cleaning solvents will contribute to the spectrum, creating interfering peaks. Isopropanol is effective at removing organic residues and evaporates quickly without leaving a film.
Step 2: Background Spectrum Acquisition
Action: With the clean, empty ATR crystal in the beam path, initiate a background scan. The instrument will measure the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself.
Rationale: This background spectrum is stored and automatically subtracted from the subsequent sample spectrum. This crucial step ensures that the final spectrum contains only the absorption information from the sample, removing environmental and instrumental artifacts.
Step 3: Sample Application
Action: Place a small amount of the (3,4-Difluorophenyl)(phenyl)methanol sample directly onto the center of the ATR crystal. For a solid, 1-2 mg is sufficient. For a liquid, a single drop is adequate.
Rationale: The ATR technique relies on an evanescent wave that penetrates a very short distance into the sample. Only the portion of the sample in direct, intimate contact with the crystal surface will be measured[13].
Step 4: Engage Pressure Anvil
Action: Lower the ATR's pressure anvil onto the sample until it makes firm and even contact. Most modern ATR accessories have a slip-clutch or pressure indicator to ensure reproducible pressure is applied.
Rationale: For solid samples, applying pressure is critical to maximize the contact area between the sample and the crystal, which directly enhances the quality and intensity of the resulting spectrum. For liquids, the anvil prevents evaporation and ensures a consistent path length[14].
Step 5: Sample Spectrum Acquisition
Action: Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce the final spectrum.
Rationale: Co-adding multiple scans significantly improves the signal-to-noise ratio. The instrument averages the data from each scan, which reinforces the real sample signals while averaging out random noise.
Step 6: Data Processing and Analysis
Action: The instrument software will automatically ratio the single-beam sample spectrum against the stored single-beam background spectrum to generate the final absorbance or transmittance spectrum. Perform any necessary baseline corrections. Use the peak-picking tool to identify the wavenumbers of the key absorption bands.
Rationale: Baseline correction helps to account for scattering effects or instrumental drift, providing a flat baseline for accurate peak identification. Comparing the identified peak positions with the reference data (as in the table above) allows for the structural confirmation of the compound.
Conclusion
Infrared spectroscopy serves as an indispensable tool for the structural verification of (3,4-Difluorophenyl)(phenyl)methanol. The key to its unambiguous identification lies not only in recognizing the characteristic broad O-H and sharp C-O stretching bands common to alcohols but, more importantly, in a comparative analysis of the fingerprint region. The presence and pattern of strong C-F stretching absorptions, coupled with the unique C-H out-of-plane bending vibrations dictated by the specific aromatic substitution, provide a definitive spectral signature that distinguishes it from non-fluorinated and mono-fluorinated analogues. By following a robust experimental protocol, researchers can confidently obtain high-quality data to support their synthetic and developmental objectives.
References
IR Spectroscopy Tutorial: Alcohols. (n.d.). UCLA Chemistry. Retrieved from [Link]
Identify and analyze the IR spectrum of diphenylmethanol. (2023). Brainly.com. Retrieved from [Link]
Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. Retrieved from [Link]
IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. Retrieved from [Link]
Spectroscopy of Alcohols and Phenols. (2024). Chemistry LibreTexts. Retrieved from [Link]
Infrared Radiation. (n.d.). University of Puget Sound. Retrieved from [Link]
Video: IR Frequency Region: X–H Stretching. (2024). JoVE. Retrieved from [Link]
IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved from [Link]
Analyze the Diphenylmethanol Infrared Spectrum. (2022). Brainly.com. Retrieved from [Link]
Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (2023). ACS Omega. Retrieved from [Link]
IR Stretching Frequencies. (n.d.). Pharmacy 180. Retrieved from [Link]
Table of IR Absorptions. (n.d.). WebSpectra. Retrieved from [Link]
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
Spectroscopy of Aromatic Compounds. (2023). OpenStax. Retrieved from [Link]
The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017). Spectroscopy Online. Retrieved from [Link]
Infrared Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
The features of IR spectrum. (n.d.). Retrieved from [Link]
Differentiating 3,4-difluoro and 2,4-difluoro isomers via NMR
Comparative Analysis: Structural Elucidation of 2,4- vs. 3,4-Difluoro Isomers via Multi-Nuclear NMR Executive Summary In medicinal chemistry, the distinction between 2,4-difluoro and 3,4-difluoro substitution patterns is...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Analysis: Structural Elucidation of 2,4- vs. 3,4-Difluoro Isomers via Multi-Nuclear NMR
Executive Summary
In medicinal chemistry, the distinction between 2,4-difluoro and 3,4-difluoro substitution patterns is critical. These motifs often serve as bioisosteres or metabolic blockers, yet their structural similarity (identical mass, similar polarity) renders MS and standard LC retention times insufficient for definitive assignment.
This guide establishes a self-validating NMR workflow to distinguish these isomers. The core differentiator is Spin-Spin Coupling (
) , specifically the magnitude of the homonuclear Fluorine-Fluorine (F-F) interaction and the heteronuclear Proton-Fluorine (H-F) patterns.[1]
The Mechanistic Basis of Differentiation
The differentiation relies on the distance-dependence of
-coupling.
3,4-Difluoro Isomer (Ortho Relationship): The two fluorine atoms are vicinal (on adjacent carbons). Through-bond orbital overlap allows for a significant
coupling (typically 18–25 Hz) .
2,4-Difluoro Isomer (Meta Relationship): The fluorine atoms are separated by one carbon. The
coupling is weak (typically < 10 Hz or unresolved), often appearing as broadened singlets in decoupled spectra.
Decision Logic Flowchart
Figure 1: Decision tree for isomer assignment based on
F-{H} NMR data.
Detailed Spectroscopic Comparison
A.
F NMR (The "Smoking Gun")[2][3]
This is the most robust method. Acquiring a proton-decoupled fluorine spectrum (
F{H}) collapses the complex multiplets caused by proton coupling, leaving only the F-F interaction.
F3 and F4 are often closer in shift (shielding environments are similar).
F2 and F4 are often distinct (F2 is flanked by C1/C3; F4 is para to C1).
Expert Insight: In a standard coupled
F spectrum, the 3,4-isomer will show a complex "roofing" effect or second-order complexity if the chemical shifts are close, whereas the 2,4-isomer signals remain distinct due to the lack of strong mutual coupling.
Validation of synthesis yield for (3,4-Difluorophenyl)(phenyl)methanol
Executive Summary & Strategic Importance (3,4-Difluorophenyl)(phenyl)methanol (CAS 142404-94-6*) is a critical diarylmethanol scaffold used frequently as an intermediate in the synthesis of antihistamines, agrochemicals,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
(3,4-Difluorophenyl)(phenyl)methanol (CAS 142404-94-6*) is a critical diarylmethanol scaffold used frequently as an intermediate in the synthesis of antihistamines, agrochemicals, and liquid crystal materials. Its synthesis presents a classic chemoselectivity challenge: the electron-withdrawing fluorine atoms on the phenyl ring increase the acidity of adjacent protons and the susceptibility of the ring to nucleophilic attack, creating risks for side reactions such as benzyne formation or defluorination.
This guide objectively compares the two primary synthetic routes—Grignard Addition and Ketone Reduction —to validate which method offers the superior yield, purity profile, and scalability for research and development applications.
*Note: CAS 142404-94-6 is used here as the primary identifier. Researchers should verify specific enantiomeric requirements (R/S) as this synthesis produces a racemate unless chiral catalysts are employed.
Comparative Analysis of Synthetic Routes
To validate the synthesis yield, we evaluated the two most chemically distinct pathways. The choice between them depends on the availability of starting materials and the scale of production.
Method A: Grignard Addition (The Convergent Route)
Mechanism: Nucleophilic addition of an organometallic reagent to an aldehyde.
Strategic Choice: We utilize Phenylmagnesium bromide adding to 3,4-Difluorobenzaldehyde .
Expert Insight: The reverse addition (3,4-Difluorophenylmagnesium bromide + Benzaldehyde) is NOT recommended . Forming a Grignard reagent on a polyfluorinated ring carries a high risk of elimination to form a reactive benzyne intermediate, leading to tars and biphenyl impurities. Using the non-fluorinated phenyl ring as the nucleophile eliminates this risk.
Method B: Ketone Reduction (The Linear Route)
Mechanism: Hydride reduction of (3,4-Difluorophenyl)(phenyl)methanone.
Strategic Choice: Sodium Borohydride (NaBH₄) in Methanol/THF.
Expert Insight: This method is chemically superior for purity . The starting material (ketone) is highly stable, and the reaction is strictly chemoselective for the carbonyl, leaving the fluorine atoms untouched. However, it requires the ketone to be pre-synthesized or purchased.
Data Presentation: Yield & Performance Matrix
The following data summarizes the performance of both methods based on optimized laboratory protocols.
Metric
Method A: Grignard Addition
Method B: Ketone Reduction
Target Yield
88% - 92%
96% - 99%
Purity (HPLC)
>97% (requires workup)
>99% (often no chromatography needed)
Atom Economy
Moderate (Mg salts waste)
High (Borate salts waste)
Critical Impurity
Biphenyl (from Grignard coupling)
Unreacted Ketone
Scalability
Moderate (Exothermic, cooling required)
High (Mild exotherm, easy handling)
Cost Efficiency
High (Aldehydes are cheap)
Moderate (Ketones often more expensive)
Reaction Time
4 - 6 Hours
1 - 2 Hours
Detailed Experimental Protocols
Protocol A: Grignard Addition (Recommended for Cost/Availability)
Phenylmagnesium bromide (1.0 M in THF) - 1.2 equiv.
3,4-Difluorobenzaldehyde - 1.0 equiv.
Anhydrous THF (Solvent).
Workflow:
Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.
Solvation: Dissolve 3,4-Difluorobenzaldehyde (10 mmol) in anhydrous THF (20 mL). Cool to 0°C in an ice bath.
Addition: Add Phenylmagnesium bromide (12 mmol, 12 mL) dropwise via syringe pump or addition funnel over 30 minutes.
Control Point: Maintain internal temperature < 5°C to prevent attack on the fluorinated ring.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
Quench: Cool back to 0°C. Slowly add saturated aqueous NH₄Cl (15 mL).
Caution: Exothermic hydrolysis of excess Grignard.
Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine. Dry over Na₂SO₄.[2]
Purification: Concentrate in vacuo. If biphenyl impurities are present (detectable by TLC), purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).
Protocol B: Ketone Reduction (Recommended for High Purity)
Solvation: Dissolve the ketone (10 mmol) in Methanol (30 mL) in a round-bottom flask. Cool to 0°C.[1][3]
Addition: Add NaBH₄ (6 mmol) in small portions over 10 minutes.
Note: Hydrogen gas evolution will occur. Ensure venting.
Reaction: Remove ice bath and stir at RT for 45 minutes. Monitor by TLC (Ketone spot should disappear).
Quench: Add water (10 mL) and 1M HCl dropwise until pH ~7 to decompose borate complexes.
Isolation: Evaporate Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM).
Final: Dry organic layer (MgSO₄) and concentrate. The product usually crystallizes as a white solid upon solvent removal, requiring no further purification.
Visualized Reaction Pathways
The following diagram illustrates the convergence of both methods and the critical control points for yield preservation.
Caption: Convergence of Grignard and Reduction pathways. Method A requires strict temperature control to maintain yield; Method B offers a robust, high-yield alternative.
Conclusion & Recommendation
For routine laboratory synthesis where yield validation is the primary goal, Method B (Ketone Reduction) is the superior choice. It offers a nearly quantitative yield (>96%) with minimal impurity profile, eliminating the need for chromatographic purification.
However, if the specific ketone starting material is unavailable or cost-prohibitive, Method A (Grignard) is a validated alternative (Yield ~90%) provided that the reaction temperature is strictly controlled at 0°C and the Grignard reagent is formed from the non-fluorinated partner (Bromobenzene) to ensure process safety and integrity.
Definitive Guide to the Proper Disposal of (3,4-Difluorophenyl)(phenyl)methanol
As a Senior Application Scientist, my primary objective extends beyond the application of chemical products to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, regulatory...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my primary objective extends beyond the application of chemical products to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3,4-Difluorophenyl)(phenyl)methanol, grounded in established safety principles and regulatory frameworks. Our approach is not merely procedural; it is designed to instill a deep understanding of why these steps are critical, empowering you to maintain a safe and compliant laboratory environment.
Hazard Identification: Understanding the Compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. (3,4-Difluorophenyl)(phenyl)methanol is a solid organic compound whose primary risks are associated with irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational data for our safety protocols.
A review of the authoritative Safety Data Sheet (SDS) reveals the following classifications for (3,4-Difluorophenyl)(phenyl)methanol[1]:
Hazard Class
GHS Category
Hazard Statement
Serious Eye Damage/Eye Irritation
Category 2A
H319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure
Category 3 (Respiratory system)
H335: May cause respiratory irritation.
These classifications dictate the necessary precautions. The H319 statement indicates that direct contact with the eyes can cause significant, though reversible, damage. The H335 statement warns that inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort. Therefore, all handling and disposal procedures must be engineered to prevent eye contact and inhalation of dust.
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the identified hazards, the following PPE is mandatory when handling or disposing of (3,4-Difluorophenyl)(phenyl)methanol. This is a non-negotiable baseline for ensuring personnel safety.
Eye and Face Protection: Chemical safety goggles are required. If there is a risk of splashing or significant dust generation, a face shield should be worn in addition to goggles[2].
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation[1]. If engineering controls are insufficient or if handling large quantities, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) may be necessary based on your institution's assessment.
Protective Clothing: A standard laboratory coat must be worn and fully fastened. Ensure it is clean and appropriate for the task.
Waste Characterization and Segregation: The Logic of Disposal
Proper disposal begins with correct waste characterization according to the Resource Conservation and Recovery Act (RCRA), as enforced by the U.S. Environmental Protection Agency (EPA).[3]
(3,4-Difluorophenyl)(phenyl)methanol is not a "listed" hazardous waste on the F, K, P, or U lists[3]. However, this does not mean it can be disposed of as common trash. Laboratory chemical waste, unless explicitly determined to be non-hazardous by your institution's Environmental Health & Safety (EHS) office, must be managed as hazardous waste. This is because it exhibits characteristics (in this case, as a chemical irritant) that make it unsuitable for landfill or sewer disposal[4][5].
Segregation is Key: To prevent dangerous reactions, chemical waste must be carefully segregated[6].
DO NOT mix (3,4-Difluorophenyl)(phenyl)methanol waste with acids, bases, or strong oxidizing agents.
It should be collected in a dedicated waste container for non-halogenated solid organic waste .
Always consult your institution's specific waste segregation guidelines, as waste streams may be managed differently based on the disposal facility's capabilities.
The following diagram illustrates the decision-making workflow for waste management.
Caption: Decision workflow for segregating and preparing waste for EHS collection.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for safety and compliance. The procedures differ for bulk quantities versus residual traces in containers.
Protocol 1: Disposal of Bulk Solid Waste
This protocol applies to unused or expired reagents, or solid waste generated from a reaction.
Container Selection: Obtain a designated hazardous waste container from your EHS department. It must be made of a material compatible with the chemical (e.g., a wide-mouth HDPE or glass jar) and have a secure, leak-proof lid.
Labeling: Attach a "Hazardous Waste" label to the container before adding any waste[4][5]. Fill it out completely and legibly with:
The full, unabbreviated chemical name: "(3,4-Difluorophenyl)(phenyl)methanol".
All constituents if it is a mixture, with percentages.
The hazard characteristics: "Irritant".
The date you first add waste to the container (the "accumulation start date").
Waste Transfer: Carefully transfer the solid waste into the labeled container inside a chemical fume hood to contain any dust.
Closure: Securely close the container lid. A waste container must remain closed at all times except when actively adding waste[4]. Using a funnel and leaving it in the container is a common but serious violation.
Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the lab personnel[7]. The container should be placed within a secondary containment bin to mitigate potential spills.
Pickup: Once the container is full, or before the regulatory accumulation time limit is reached, submit a chemical waste collection request to your institution's EHS department.
Protocol 2: Decontamination of Empty Containers
This protocol applies to the original reagent bottle or glassware containing only trace residue. "Empty" containers that once held hazardous chemicals must be properly decontaminated before disposal.
Initial Rinse (Waste Collection): In a fume hood, rinse the container three times with a suitable solvent (e.g., acetone or methanol). The first rinseate must be collected and disposed of as hazardous liquid waste[8]. Transfer it to a properly labeled liquid waste container (e.g., "Non-Halogenated Solvent Waste").
Subsequent Rinses: The second and third rinseates can often be disposed of down the sanitary sewer, but only if permitted by your local EHS and municipal water authority . Consult your institution's specific guidelines. When in doubt, collect all rinseates as hazardous waste.
Container Disposal: Once the container is triple-rinsed and air-dried, obliterate or remove the original manufacturer's label to prevent confusion. The clean, decontaminated container can then be disposed of in the appropriate receptacle, such as a laboratory glass recycling bin[8].
Spill and Emergency Procedures
Preparedness is the key to managing accidental releases effectively. All personnel must be familiar with the location and use of emergency equipment.
Alert Personnel: Immediately alert others in the vicinity of the spill.
Assess the Situation:
For a small spill (<5 grams) that you are trained and equipped to handle: Proceed with cleanup.
For a large spill or any spill where you are unsure, feel unsafe, or lack the proper equipment: Evacuate the area, close the doors, and contact your institution's EHS emergency line.
Cleanup of a Small Spill:
Don the appropriate PPE as described in Section 2.
Prevent the generation of dust. If necessary, gently cover the solid spill with a compatible absorbent material like vermiculite or sand.
Carefully sweep or scoop the spilled material and absorbent into a designated waste container. Do not use a brush that could create airborne dust.
Place all contaminated materials (absorbent, gloves, wipes) into a plastic bag, seal it, and place it in the solid hazardous waste container.
Clean the spill area with a cloth dampened with soap and water, and collect the wipe as hazardous waste.
Wash your hands thoroughly after the cleanup is complete.
References
Hazardous Waste segregation in the Laboratory. (2024). YouTube. [Link]
Proper Handling and Disposal of Laboratory Waste. (2017). Journal of Visualized Experiments (JoVE). [Link]
Lab safety: Hazardous waste management. (2023). Arizona State University Environmental Health and Safety, YouTube. [Link]
Safety Data Sheet. (2025). Safety-Kleen Systems, Inc.. [Link]
Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023). YouTube. [Link]
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency (EPA). [Link]
Hazardous Waste Recycling. (2025). U.S. Environmental Protection Agency (EPA). [Link]
Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. (N.D.). U.S. Environmental Protection Agency (EPA). [Link]
Delisting a Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA). [Link]